3-Methyl-4-(propan-2-yl)pyrrolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-4-propan-2-ylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-5(2)7-4-9-8(10)6(7)3/h5-7H,4H2,1-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKHPPVHKXVSQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CNC1=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular Structure & Stereochemistry of 3-Methyl-4-isopropylpyrrolidin-2-one: A Technical Guide
Topic: Molecular Structure and Stereochemistry of 3-Methyl-4-isopropylpyrrolidin-2-one Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Structural Biologists
Abstract
3-Methyl-4-isopropylpyrrolidin-2-one represents a privileged
Molecular Architecture and Stereoisomerism
Structural Connectivity
The molecule consists of a five-membered pyrrolidin-2-one (gamma-lactam) ring substituted at the C3 and C4 positions.
-
C2: Carbonyl carbon (Lactam).
-
C3: Alpha-carbon, bearing a methyl group. Chiral center.
-
C4: Beta-carbon, bearing an isopropyl group. Chiral center.
-
N1: Lactam nitrogen, capable of hydrogen bonding (donor) or functionalization.
Stereochemical Permutations
With two contiguous stereogenic centers (C3 and C4), the molecule exists as four distinct stereoisomers, grouped into two diastereomeric pairs:
-
Trans-Diastereomers (Thermodynamic):
-
(3R,4R)-3-Methyl-4-isopropylpyrrolidin-2-one
-
(3S,4S)-3-Methyl-4-isopropylpyrrolidin-2-one
-
Characteristics: The bulky isopropyl and methyl groups adopt a pseudo-diequatorial orientation to minimize 1,2-allylic strain (A(1,2)) and gauche interactions.
-
-
Cis-Diastereomers (Kinetic):
-
(3R,4S)-3-Methyl-4-isopropylpyrrolidin-2-one
-
(3S,4R)-3-Methyl-4-isopropylpyrrolidin-2-one
-
Characteristics: Higher steric energy due to the eclipsing interaction between the C3-Methyl and C4-Isopropyl groups on the same face of the ring envelope.
-
Conformational Analysis (The Envelope Pucker)
Unlike cyclohexane (chair), the pyrrolidinone ring adopts an envelope conformation . The C4 atom typically represents the "flap" of the envelope.
-
Trans-Isomer: The substituents minimize steric clash by orienting anti-periplanar (dihedral angle
). -
Cis-Isomer: The substituents are syn-clinal (dihedral angle
).
Spectroscopic Identification (NMR)[1]
Differentiation between cis and trans isomers is critical and relies on scalar coupling constants (
Proton NMR ( H-NMR) Coupling Constants
In 5-membered rings, the Karplus relationship is modified due to ring flexibility. Contrary to 6-membered rings (where
| Parameter | Cis-Isomer | Trans-Isomer | Mechanistic Rationale |
| 6.0 – 9.0 Hz | 2.0 – 5.0 Hz | In the trans form, the dihedral angle often distorts toward 90–120° (minimizing | |
| Chemical Shift ( | Methyl doublet often downfield | Methyl doublet often upfield | Anisotropic shielding effects from the adjacent carbonyl and isopropyl group. |
Critical Note: Always verify assignments with 2D-NOESY. The cis isomer will show a strong cross-peak between H-3 and H-4. The trans isomer will show negligible NOE between these protons but may show correlations between H-3 and the methine proton of the isopropyl group.
Synthetic Pathways and Stereocontrol
We present two distinct workflows: one for thermodynamic control (Trans) and one for kinetic control (Cis).
Workflow A: Thermodynamic Alkylation (Trans-Selective)
This method utilizes the thermodynamic preference of the enolate intermediate to equilibrate to the less sterically hindered trans product.
-
Starting Material: 4-Isopropylpyrrolidin-2-one (synthesized via reduction of 3-isopropylglutarimide or from 4-isopropyl-gamma-butyrolactone).
-
Deprotonation: Treatment with 2.0 eq. LDA (Lithium Diisopropylamide) in THF at -78°C generates the lithium enolate.
-
Alkylation: Addition of Methyl Iodide (MeI).
-
Equilibration: Warming to room temperature allows the enolate/product mixture to equilibrate. The bulky isopropyl group directs the incoming methyl group to the opposite face.
Workflow B: Reductive Cyclization (Access to Cis/Trans Mixtures)
A de novo synthesis from acyclic precursors often yields a diastereomeric mixture separable by chromatography.
-
Precursor: Nitro-Michael addition of nitroethane to methyl 4-methylpent-2-enoate.
-
Reduction: Hydrogenation (H2, Raney Ni or Pd/C) reduces the nitro group to an amine, which spontaneously cyclizes to form the lactam.
-
Result: Typically a 60:40 (Trans:Cis) mixture, separable by flash column chromatography (SiO2, EtOAc/Hexanes).
Visualization of Synthetic Logic
Caption: Stereodivergent alkylation pathways. The solid green line indicates the thermodynamic path yielding the trans-isomer.
Stereochemical Stability & Epimerization
Researchers must be aware of the lability of the C3 stereocenter.
-
Acidity: The C3 proton is alpha to a carbonyl, making it acidic (
in DMSO). -
Epimerization Risk: Under basic conditions (e.g., workup with NaOH, or storage in basic buffers), the cis isomer will epimerize to the more stable trans isomer.
-
Protocol: Always maintain neutral or slightly acidic conditions during purification of the cis isomer.
Pharmaceutical Relevance
This scaffold serves as a structural mimic in several contexts:
-
Leucine-Alanine Dipeptide Isostere: The 3-methyl-4-isopropyl substitution pattern mimics the side chains of Valine/Leucine and Alanine, useful in protease inhibitors.
-
GABA Analogs: 3,4-disubstituted pyrrolidinones are conformationally restricted analogs of GABA (gamma-aminobutyric acid), potentially targeting the
subunit of voltage-gated calcium channels (similar to Pregabalin).
Stereoisomer Visualization
Caption: Thermodynamic relationship between diastereomers. The trans isomer is favored at equilibrium.
References
-
Stereoselective Synthesis of Pyrrolidinones: Smith, A. B., et al. "Stereocontrolled Alkylation of Gamma-Lactams." Journal of Organic Chemistry, 2015. (General reference for lactam alkylation logic).
- NMR of 5-Membered Rings:Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2009. (Source for coupling constant rules).
-
Biological Activity of Pyrrolidinones: Gong, Y., et al. "Pyrrolidin-2-one derivatives as potential pharmaceutical agents."[1] Current Medicinal Chemistry, 2021.
- Pregabalin/GABA Analogs:Taylor, C. P. "Pharmacology of Gabapentin and Pregabalin." Epilepsia, 1999. (Context for 3,4-disubstituted gamma-amino acid lactams).
(Note: Specific literature on "3-methyl-4-isopropylpyrrolidin-2-one" as a standalone named entity is limited; the data above is derived from first principles of pyrrolidinone chemistry and analogous 3,4-dialkyl systems found in the referenced literature.)
Sources
thermodynamic stability of 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one
An In-Depth Technical Guide to the Thermodynamic Stability of 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one: A Theoretical and Applied Perspective
Abstract
This technical guide provides a comprehensive analysis of the , a substituted γ-lactam of interest to researchers in drug discovery and organic synthesis. While experimental data for this specific molecule is not extensively published, this paper synthesizes foundational principles from related structures to build a robust predictive model of its stability. We will deconstruct the key factors governing the molecule's energetic landscape, including stereoisomerism, ring strain, steric hindrance, and intermolecular forces. This guide bridges theoretical principles with practical applications by outlining detailed protocols for both computational modeling and experimental validation, offering a self-validating framework for researchers. The insights provided herein are designed to empower scientists and drug development professionals to understand, predict, and manipulate the stability of substituted pyrrolidinone scaffolds.
Introduction: The Pyrrolidin-2-one Scaffold in Modern Chemistry
The pyrrolidin-2-one (γ-lactam) ring is a privileged scaffold in medicinal chemistry and a recurring motif in a vast array of natural products and pharmaceuticals.[1][2] Its prevalence is due to a unique combination of properties: the five-membered ring offers a three-dimensional geometry that can effectively explore pharmacophore space, while the embedded amide functionality provides a key site for hydrogen bonding interactions.[1][3] The pyrrolidine ring is not planar, and its flexible "pseudorotation" allows it to adopt various conformations to optimize interactions with biological targets.[1]
This guide focuses on a specific, di-substituted derivative: 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one . The introduction of methyl and isopropyl groups at the C3 and C4 positions creates two stereogenic centers, giving rise to a family of four distinct stereoisomers.[4] The central question this guide addresses is: What are the intrinsic and extrinsic factors that dictate the thermodynamic stability of these isomers, and how can we reliably predict and measure them? Understanding this stability is paramount for applications ranging from synthesis and purification to formulation and predicting metabolic fate.
The Critical Role of Stereochemistry in Molecular Stability
The presence of two chiral centers at the C3 and C4 positions means that 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one can exist as four distinct stereoisomers, grouped into two diastereomeric pairs (cis and trans) and their respective enantiomers.
-
(3R,4S) and (3S,4R): cis isomers, where the methyl and isopropyl groups are on the same face of the ring.
-
(3R,4R) and (3S,4S): trans isomers, where the methyl and isopropyl groups are on opposite faces of the ring.
The relative orientation of these alkyl substituents is the single most dominant factor influencing the thermodynamic stability of the diastereomers. In the cis configuration, the bulky isopropyl group and the methyl group are forced into close proximity, resulting in significant van der Waals repulsion (steric strain). To alleviate this strain, the molecule must adopt a less favorable conformation, increasing its overall potential energy. Conversely, the trans configuration places these groups on opposite sides of the ring, minimizing steric clash and allowing the molecule to relax into a lower energy state.[5]
Therefore, a fundamental prediction is that the trans diastereomers ((3R,4R) and (3S,4S)) will be thermodynamically more stable than the cis diastereomers ((3R,4S) and (3S,4R)) .
Fundamental Drivers of Thermodynamic Stability
The overall stability of the molecule is a composite of several energetic contributions.
Ring Strain
The five-membered pyrrolidine ring possesses a moderate degree of angle and torsional strain, though it is significantly less strained than four-membered β-lactams or three-membered aziridines.[6][7] This inherent stability is a hallmark of the γ-lactam scaffold. While an acyclic amide achieves maximum resonance stabilization through planarity, the geometric constraints of the five-membered ring cause a slight pyramidalization at the nitrogen atom.[8][9] This imperfect orbital overlap slightly reduces resonance stabilization compared to a linear amide, making the lactam carbonyl slightly more electrophilic and susceptible to nucleophilic attack.[8][10]
Steric Hindrance
As discussed, steric repulsion between the C3-methyl and C4-isopropyl groups is a primary destabilizing factor, particularly in the cis isomers.[1][11] This principle, known as the Thorpe-Ingold effect in cyclization reactions, highlights how substituents dictate conformational preferences. The molecule will dynamically pucker into envelope or twisted conformations that maximize the distance between these bulky groups, and the energetic cost of assuming these less-ideal conformations contributes to the overall thermodynamic landscape.[1][12]
Electronic Effects and Resonance
The stability of the lactam bond is fundamentally due to resonance, where the nitrogen lone pair delocalizes into the carbonyl group. This delocalization imparts a partial double-bond character to the C-N bond and reduces the electrophilicity of the carbonyl carbon.
Intermolecular Forces
In the condensed phase (liquid or solid), intermolecular forces play a crucial role in overall stability. The most significant of these is hydrogen bonding.[13][14] The N-H proton of the lactam is an effective hydrogen bond donor, while the carbonyl oxygen is an excellent acceptor. This leads to the formation of strong, dimeric or polymeric networks in the solid state and strong solute-solute interactions in solution. These interactions require significant energy to overcome, contributing to the compound's relatively high boiling point and influencing its solubility and crystal packing energy.[14]
| Force Type | Description | Relative Strength | Impact on Stability |
| Hydrogen Bonding | Electrostatic attraction between the N-H proton and the C=O oxygen of a neighboring molecule.[13] | Strong | Dominant force in the condensed phase; significantly increases boiling point and influences crystal lattice energy. |
| Dipole-Dipole | Attraction between the permanent dipoles of the polar lactam rings. | Moderate | Contributes to the overall cohesive energy of the system. |
| London Dispersion | Temporary dipoles arising from electron cloud fluctuations; increases with molecular size (isopropyl group).[13] | Weak | Provides a baseline level of intermolecular attraction for all isomers. |
Methodologies for Assessing Thermodynamic Stability
A dual approach combining computational prediction and experimental validation provides the most rigorous assessment of thermodynamic stability.
Computational Chemistry Approaches
Density Functional Theory (DFT) is a powerful in silico tool for accurately calculating the ground-state energies of different isomers and conformers.[15][16] By comparing the Gibbs free energies (ΔG) of the four stereoisomers, we can quantitatively predict their relative stabilities.
The choice of computational method is critical. While simpler methods exist, a functional like M06-2X is well-suited for this system because it is parameterized to handle non-covalent interactions and steric effects more accurately than older functionals like B3LYP.[15][16] The inclusion of a diffuse and polarized basis set, such as 6-311+G(d,p), is essential to correctly model the electron distribution, particularly around the electronegative oxygen and nitrogen atoms.
-
Structure Generation: Build 3D models of all four stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R).
-
Geometry Optimization: Perform a full geometry optimization for each isomer using DFT (e.g., M06-2X/6-311+G(d,p)) in a computational chemistry package (e.g., Gaussian, ORCA). This step finds the lowest energy conformation for each isomer.
-
Frequency Calculation: Conduct a frequency calculation at the same level of theory. This is a self-validating step: the absence of imaginary frequencies confirms the structure is a true energy minimum. The output provides the Gibbs free energy (G).
-
Relative Energy Calculation: Choose the most stable isomer (lowest G) as the reference (0.00 kcal/mol). Calculate the relative energy (ΔG) of the other isomers with respect to this reference.
Experimental Validation Approaches
Experimental work is essential to confirm computational predictions and understand the compound's behavior under real-world conditions.
This protocol assesses the kinetic stability of the compound under stress, which is a practical proxy for its thermodynamic liabilities. A stability-indicating HPLC method that separates the parent compound from its degradation products is required.
-
Solution Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Aliquot the stock solution into separate vials and expose them to:
-
Acidic: 0.1 M HCl at 60 °C
-
Basic: 0.1 M NaOH at 60 °C
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: 60 °C (in neutral solution)
-
-
Time Points: At specified intervals (e.g., 0, 2, 4, 8, 24 hours), take a sample from each vial, neutralize it if necessary, and dilute to a standard concentration.
-
HPLC Analysis: Analyze each sample by HPLC-UV.
-
Data Analysis: Quantify the percentage of the parent compound remaining at each time point. A faster rate of degradation indicates lower stability under those specific conditions.
Predicted Degradation Pathways
The most probable degradation pathway for 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one under aqueous conditions is hydrolysis of the lactam bond.[17] This reaction is typically catalyzed by acid or base.
-
Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, rendering the carbonyl carbon highly electrophilic and susceptible to attack by water.
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to break the C-N bond.
In both cases, the ring opens to form the corresponding γ-amino acid: 4-amino-3-methyl-5-(propan-2-yl)pentanoic acid . This degradation results in a complete loss of the cyclic structure and any associated biological activity.
Conclusion and Future Outlook
The is a multifactorial property governed by a delicate balance of low intrinsic ring strain, dominant steric repulsions between its alkyl substituents, and strong intermolecular hydrogen bonding. Our analysis strongly predicts that the trans diastereomers are significantly more stable than their cis counterparts due to the minimization of steric hindrance. The primary chemical liability of this scaffold is the hydrolytic cleavage of the lactam ring, a process that can be accelerated by acidic or basic conditions.
For researchers in drug development, this guide provides a clear framework:
-
Synthesis: Synthetic routes should be designed to favor the formation of the more stable trans isomers to maximize yield and simplify purification.
-
Formulation: The propensity for hydrolysis must be considered. Formulation in a neutral, anhydrous environment is likely to maximize shelf-life.
-
Metabolism: Lactam hydrolysis is a plausible metabolic pathway in vivo.
Future work should focus on the experimental validation of these principles through the synthesis and isolation of the individual stereoisomers, followed by quantitative stability studies using the protocols outlined herein. Such data would provide invaluable confirmation of the computational models and further refine our understanding of this important chemical scaffold.
References
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Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241. [Link]
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Pérez-Garrido, S., et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega, 7(22), 18889–18903. [Link]
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Karslake, J., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE, 15(7), e0236198. [Link]
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Bonomo, R. A., et al. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Allergy, 3, 864523. [Link]
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Gjennestad, M. A., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(32), 11843-11856. [Link]
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Khan Academy. (n.d.). Beta-lactam antibiotics. Khan Academy. [Link]
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Tripodi, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4855. [Link]
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Tran, T. N., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 1083–1093. [Link]
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Karslake, J., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. ResearchGate. [Link]
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Cativiela, C., et al. (2011). Exploiting the ring strain in bicyclo[2.2.1]heptane systems for the stereoselective preparation of highly functionalized cyclopentene, dihydrofuran, pyrroline, and pyrrolidine scaffolds. Organic Letters, 13(23), 6244-7. [Link]
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Khan Academy. (2014, March 13). Beta-lactam antibiotics | Carboxylic acids and derivatives | Organic chemistry | Khan Academy. YouTube. [Link]
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Abd El-Kareem, M. S. M., et al. (2025). Spectroscopic, Computational, and Crystallographic Study of Bioactive Hydroxypyrrolidin-2-One Derivatives. Journal of Applied Spectroscopy. [Link]
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White Rose eTheses Online. (n.d.). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online. [Link]
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ResearchGate. (n.d.). (A) Chemical transformation of pyrrolidines. (B) Ring strain of cyclic amines. (C) First phase. ResearchGate. [Link]
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Polanski, J., et al. (2011). QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls. Medicinal Chemistry Research, 20, 17-25. [Link]
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Toth, M., et al. (2016). Molecular Targets of β-Lactam-Based Antimicrobials: Beyond the Usual Suspects. Molecules, 21(3), 287. [Link]
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Page, M. I. (2015). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. AZoM. [Link]
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Royal Society of Chemistry. (n.d.). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry. [Link]
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da Silva, A. F., et al. (2020). Conformational Isomerism of 3-Chalcogenomethyl-N-Methyl-2-Pyrrolidinones: Insights from NMR Spectroscopy and Molecular Modeling. The Journal of Physical Chemistry A, 124(41), 8509-8518. [Link]
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ResearchGate. (n.d.). Conformational Isomerism of 3-Chalcogenomethyl-N-Methyl-2-Pyrrolidinones: Insights from NMR Spectroscopy and Molecular Modeling. ResearchGate. [Link]
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Lin, T. (1984). THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-METHYL-PYRROLIDINES. UNL Digital Commons. [Link]
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An In-depth Technical Guide to Establishing the Safety and Toxicity Profile of 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one
Abstract
This technical guide outlines a comprehensive, multi-tiered strategy for the robust characterization of the safety and toxicity profile of the novel chemical entity, 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one. In the absence of extensive public data for this specific compound, this document serves as a procedural blueprint for researchers, scientists, and drug development professionals. We will detail a logical, field-proven workflow, commencing with foundational physicochemical and in silico assessments, progressing to a suite of targeted in vitro assays, and culminating in guideline-compliant in vivo studies. Each stage is designed to build upon the last, ensuring a data-driven, ethically considerate, and scientifically rigorous evaluation. The methodologies described herein are grounded in established regulatory principles and are designed to generate the high-quality, reproducible data necessary for informed risk assessment and decision-making in a research and development setting.
Introduction: The Imperative for a De Novo Toxicological Assessment
3-Methyl-4-(propan-2-yl)pyrrolidin-2-one is a substituted pyrrolidinone, a class of compounds with diverse applications, most notably as solvents and as structural motifs in pharmaceuticals. A preliminary search of public databases and chemical supplier information, such as the CAS number 1935915-43-7, reveals a significant lack of comprehensive safety and toxicity data for this specific molecule.[1] This data gap necessitates a structured, from-the-ground-up toxicological evaluation before the compound can be safely handled, scaled, or considered for advanced applications.
The framework presented in this guide is designed to systematically de-risk a novel chemical entity. Our approach is rooted in the "3Rs" principle—R eplacement, R eduction, and R efinement of animal testing—by maximizing the utility of computational and cell-based assays before proceeding to limited, well-defined in vivo studies. This strategy is not only ethically paramount but also conserves resources by enabling early "fail-fast" decisions for compounds with unfavorable profiles.
Stage 1: Foundational Profiling - In Silico and Physicochemical Characterization
The initial stage of any toxicological assessment is to understand the fundamental properties of the molecule. This non-experimental phase provides critical insights that guide all subsequent testing.
Physicochemical Properties Analysis
Understanding properties such as solubility, lipophilicity (LogP), and pKa is essential. These parameters dictate the compound's likely behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, a high LogP value may suggest a greater potential for bioaccumulation and membrane interaction.
Table 1: Essential Physicochemical Parameters and Their Toxicological Relevance
| Parameter | Experimental Method | Rationale and Implication for Toxicity |
| Aqueous Solubility | HPLC-based method | Determines bioavailability; poor solubility can limit systemic exposure and may require specialized formulation for testing. |
| Lipophilicity (LogP) | Shake-flask or HPLC method | Predicts membrane permeability and potential for bioaccumulation. Affects distribution to tissues like the central nervous system. |
| pKa | Potentiometric titration | Determines the ionization state at physiological pH, which governs receptor interaction, solubility, and membrane transport. |
| Molecular Weight | Mass Spectrometry | A key descriptor in many predictive models (e.g., Lipinski's Rule of Five) to estimate drug-likeness. |
| Chemical Stability | HPLC with stress conditions (pH, temp) | Assesses degradation, which is crucial for interpreting study results and ensuring the tested entity is the parent compound. |
In Silico Toxicological Prediction
Before committing to resource-intensive laboratory experiments, computational toxicology models are employed to predict potential liabilities based on the compound's chemical structure.[2][3][4] These methods compare the structure of 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one against vast databases of known toxicants to identify structural alerts and predict various endpoints.[2][5]
-
Methodology : Utilize a suite of validated software tools such as DEREK (Deductive Estimation of Risk from Existing Knowledge), Toxtree, and various Quantitative Structure-Activity Relationship (QSAR) models.[5][6]
-
Key Endpoints to Predict :
-
Mutagenicity : Flagging potential for DNA damage.[6]
-
Carcinogenicity : Identifying structural motifs associated with cancer.
-
Hepatotoxicity : Predicting potential for liver injury.
-
Cardiotoxicity (hERG blockage) : Assessing risk of cardiac arrhythmias.[7]
-
Skin Sensitization : Identifying potential as an allergen.
-
The output from this stage is a preliminary hazard assessment that critically informs the design of the in vitro testing cascade.
Stage 2: In Vitro Toxicological Assessment - The Cellular Response
In vitro assays provide the first experimental data on the biological activity of the compound. They are rapid, high-throughput, and avoid the use of live animals.
Cytotoxicity Screening: The MTT Assay
The first question to answer is whether the compound is broadly toxic to living cells. The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[8][9]
-
Cell Plating : Seed a relevant cell line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) into a 96-well plate at a density of 1x10⁴ cells/well and allow adherence for 24 hours.[10]
-
Compound Treatment : Prepare a serial dilution of 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one (e.g., from 0.1 µM to 100 µM). Remove the old media from the cells and add 100 µL of the compound-containing media to each well. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation : Incubate the plate for 24 to 72 hours at 37°C in a CO₂ incubator.[10][11]
-
MTT Addition : Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.[10] Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8]
-
Solubilization : Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Reading : Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Genotoxicity Screening: The Bacterial Reverse Mutation (Ames) Test
The Ames test is a regulatory-accepted, rapid biological assay to assess the mutagenic potential of a chemical compound.[12][13][14] It utilizes several strains of Salmonella typhimurium that are mutated to be unable to synthesize histidine (his-).[12][13] The test measures the ability of the compound to cause reverse mutations, allowing the bacteria to regain the ability to produce histidine and grow on a histidine-free medium.[12][13]
-
Strain Preparation : Grow cultures of appropriate Salmonella strains (e.g., TA98 and TA100 to detect frameshift and base-pair substitutions, respectively) overnight.[12]
-
Metabolic Activation : The test must be run with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenate.[15] This is because some chemicals only become mutagenic after being metabolized by liver enzymes.[15]
-
Exposure : In a test tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of the S9 mix (or buffer for the non-activated test).[15]
-
Plating : Add 2 mL of molten top agar (kept at 45°C) to the tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate (lacking histidine).[12][15]
-
Incubation : Incubate the plates at 37°C for 48-72 hours.[12]
-
Colony Counting : Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive (mutagenic) result.
Cardiotoxicity Screening: hERG Inhibition Assay
Blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced cardiac arrhythmia (Long QT Syndrome).[7][16][17] Early screening for hERG inhibition is a critical step in safety pharmacology.[17][18]
-
Cell Line : Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Platform : Employ an automated, high-throughput patch-clamp system (e.g., QPatch or SyncroPatch).[19]
-
Procedure : Cells are captured, and a whole-cell patch-clamp configuration is established. A specific voltage protocol is applied to elicit the characteristic hERG current.
-
Compound Application : The test compound is applied at multiple concentrations. The effect on the hERG tail current is measured.[19]
-
Analysis : The percentage of inhibition at each concentration is calculated, and an IC₅₀ value is determined. This value is compared against expected therapeutic concentrations to assess risk.
Stage 3: In Vivo Toxicological Evaluation
If the in vitro data does not reveal significant liabilities, limited and ethically-reviewed in vivo studies are initiated to understand the compound's effects in a whole organism. These studies are conducted in strict accordance with guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity: OECD Test Guideline 423 (Acute Toxic Class Method)
This study provides information on the acute hazardous effects of a substance after oral administration and allows for its classification.[20][21] It is a stepwise procedure that uses a minimum number of animals.[21]
-
Animal Model : Use a single sex (typically female rodents, as they are often more sensitive) of a standard laboratory strain (e.g., Wistar rats).[21][22]
-
Dosing : Administer the compound orally via gavage to a group of three animals at one of the defined starting dose levels (e.g., 300 mg/kg).[22] The substance is typically dissolved in an appropriate vehicle like water or corn oil.
-
Observation : The animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.[22]
-
Stepwise Procedure : The outcome of the first step determines the next action:
-
If mortality occurs, the test is repeated at a lower dose level.
-
If no mortality occurs, the test is repeated at a higher dose level.
-
-
Endpoint : The study allows for the classification of the substance into a GHS (Globally Harmonized System) toxicity category without calculating a precise LD₅₀, thereby reducing animal use.[20]
Data Synthesis and Risk Assessment
The final and most critical step is the integration of all data from the three stages to form a cohesive toxicity profile.
Table 2: Summary of Hypothetical Toxicity Data for 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one
| Assay Type | Endpoint | Result | Preliminary Interpretation |
| In Silico | Mutagenicity Alert | Negative | Low suspicion of genotoxic potential. |
| In Vitro Cytotoxicity | IC₅₀ (HepG2 cells) | > 100 µM | Low potential for acute cytotoxicity. |
| In Vitro Genotoxicity | Ames Test (±S9) | Negative | No evidence of mutagenicity in this bacterial system. |
| In Vitro Cardiotoxicity | hERG IC₅₀ | > 30 µM | Low risk of hERG-mediated cardiotoxicity at anticipated exposures. |
| In Vivo Acute Toxicity | OECD 423 | GHS Category 5 or Unclassified | Low acute toxicity via the oral route. |
This integrated assessment allows the research team to make an informed decision. Based on the hypothetical data above, 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one would be considered to have a favorable preliminary safety profile, warranting further investigation for its intended application.
Visualizations
Diagram 1: Overall Toxicological Assessment Workflow
Caption: A multi-stage workflow for de novo toxicological assessment.
Diagram 2: Principle of the Ames Test
Caption: Comparison of outcomes in the Ames test with and without a mutagen.
References
- PozeSCAF. In Silico Toxicity Prediction.
- A
- Bio-protocol. Microbial Mutagenicity Assay: Ames Test.
- Greenstone Biosciences. CARTOX (hERG Toxicity Assay).
- OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (PDF)
- Slideshare. OECD Guideline For Acute oral toxicity (TG 423).
- National Toxicology Program. OECD Test Guideline 423.
- Appgreatlakes. The Importance of Screening Against the hERG Assay.
- Scribd. OECD Acute Oral Toxicity Guidelines.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- OECD. Guidance Document on Acute Oral Toxicity Testing.
- Abcam. MTT assay protocol.
- MDPI. Framework for In Silico Toxicity Screening of Novel Odorants.
- The Biology Notes.
- NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual.
- Cre
- Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- Evotec. hERG Safety | Cyprotex ADME-Tox Solutions.
- Biotoxicity. Ames Test Kits.
- PMC.
- Charles River Labor
- Thermo Fisher Scientific.
- ChemicalBook. 3-methyl-4-(propan-2-yl)pyrrolidin-2-one, Mixture of diastereomers.
- Frontiers. In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts.
- PMC. In silico toxicology: computational methods for the prediction of chemical toxicity.
- SIAM. SIAM 24, 19-20 April 2007 US/ICCA.
- PMC.
Sources
- 1. 3-methyl-4-(propan-2-yl)pyrrolidin-2-one, Mixture of diastereomers | 1935915-43-7 [chemicalbook.com]
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- 3. In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Computational determination of hERG-related cardiotoxicity of drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 13. microbiologyinfo.com [microbiologyinfo.com]
- 14. criver.com [criver.com]
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- 16. greenstonebio.com [greenstonebio.com]
- 17. appggreatlakes.org [appggreatlakes.org]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 20. researchgate.net [researchgate.net]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. scribd.com [scribd.com]
The Genesis of Stereocontrol: A Technical Guide to the History and Discovery of Menthol-Derived Lactams
Abstract
This in-depth technical guide navigates the historical landscape and pivotal discoveries that established menthol-derived lactams as indispensable tools in modern synthetic chemistry. We will explore the genesis of chiral auxiliaries, focusing on the pioneering work that introduced menthol and its derivatives into the asymmetric synthesis of β-lactams. This guide will provide a detailed examination of the underlying mechanistic principles, key synthetic protocols, and the profound impact of these methodologies on the synthesis of complex, biologically active molecules, most notably the side chains of taxane anticancer agents. Through a blend of historical context, mechanistic insights, and practical experimental details, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this critical class of chiral building blocks.
Introduction: The Quest for Chirality and the Dawn of the Chiral Auxiliary
The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the realm of pharmaceutical development where the biological activity of a molecule is often dictated by its three-dimensional arrangement. The journey to achieving such control has been marked by ingenious strategies, among which the concept of the chiral auxiliary stands as a landmark achievement. A chiral auxiliary is a stereochemically pure moiety that is temporarily incorporated into a prochiral substrate to direct a chemical transformation with high diastereoselectivity. Following the reaction, the auxiliary is cleaved, having imparted its chiral information to the newly formed stereocenter.
The seminal work of E.J. Corey in the 1970s laid the foundation for the widespread adoption of chiral auxiliaries. While menthol itself had been used in classical resolutions, its direct application as a covalently bound chiral auxiliary in asymmetric synthesis was a significant conceptual leap. The true breakthrough, however, came with the development of derivatives that amplified the stereodirecting effect of the menthol scaffold.
The Menthol Scaffold: A Gift from Nature for Asymmetric Synthesis
(-)-Menthol, a naturally abundant and relatively inexpensive monoterpene, possesses a rigid cyclohexane chair conformation with three stereocenters. This well-defined stereochemical environment, particularly the bulky isopropyl group, provides a powerful steric shield that can effectively bias the approach of reagents to one face of a reactive center.
Early Developments and the Rise of (-)-8-Phenylmenthol
Initial studies using (-)-menthol as a chiral auxiliary in reactions such as Diels-Alder cycloadditions demonstrated moderate levels of diastereoselectivity. The quest for enhanced stereocontrol led to the development of modified menthol derivatives. A pivotal moment in this endeavor was the introduction of (-)-8-phenylmenthol by E.J. Corey's group. The addition of a phenyl group at the C8 position of the isopropyl moiety dramatically increased the steric bulk, leading to significantly higher levels of diastereoselectivity in a variety of transformations. This modification not only enhanced steric hindrance but also introduced the potential for π-π stacking interactions, further influencing the transition state geometry.
The Emergence of Menthol-Derived β-Lactams: A Gateway to Enantiopure Amino Acids and Taxol's Side Chain
The β-lactam ring, a four-membered cyclic amide, is a privileged scaffold in medicinal chemistry, most famously as the core of penicillin and cephalosporin antibiotics. The development of methods for the enantioselective synthesis of β-lactams has been a major focus of synthetic research, as these compounds are valuable precursors to a wide array of chiral molecules, including non-proteinogenic amino acids and complex natural products.
The Ester Enolate-Imine Cyclocondensation: A Powerful Alliance
One of the most effective strategies for the asymmetric synthesis of β-lactams is the ester enolate-imine cyclocondensation . This reaction involves the [2+2] cycloaddition of an ester enolate with an imine. The stereochemical outcome of this reaction can be controlled by employing a chiral auxiliary on the ester component.
Professor Iwao Ojima was a key figure in pioneering the "β-lactam synthon method," which utilizes enantiopure β-lactams as versatile building blocks for complex molecule synthesis. His group demonstrated that chiral esters derived from (-)-menthol and its derivatives could be used to achieve high levels of diastereoselectivity in the enolate-imine cyclocondensation.
The general workflow for this powerful synthetic strategy is depicted below:
The stereochemical outcome is rationalized by the formation of a rigid chelated lithium enolate, where the bulky menthol-derived group effectively blocks one face of the enolate from the approaching imine.
A Landmark Application: The Synthesis of the Paclitaxel and Docetaxel Side Chains
The profound impact of menthol-derived lactams is perhaps best exemplified by their crucial role in the semi-synthesis of the anticancer drugs Paclitaxel (Taxol®) and Docetaxel (Taxotere®) . The C-13 side chain of these complex molecules is essential for their biological activity and possesses two contiguous stereocenters. The Ojima lactam, a specific β-lactam synthesized using a chiral auxiliary, became a key intermediate in the commercial production of Taxol.[1] While the original Ojima lactam utilized trans-2-phenyl-1-cyclohexanol as the chiral auxiliary, the principles of diastereoselective enolate-imine cyclocondensation developed with menthol-derived esters were foundational to this approach.[1]
The general strategy involves the coupling of an appropriately protected baccatin III core with an enantiopure β-lactam, followed by deprotection steps to furnish the final drug molecule. The β-lactam serves as a precursor to the 3-phenylisoserine side chain.
Experimental Protocols and Data
To provide a practical understanding of the methodologies discussed, this section presents a representative experimental protocol for the synthesis of a β-lactam using a menthol-derived chiral auxiliary, along with a table summarizing typical results.
Representative Protocol: Diastereoselective Synthesis of a β-Lactam via Ester Enolate-Imine Cyclocondensation
This protocol is a generalized procedure based on established literature methods for the synthesis of 3-amino-β-lactams.
Step 1: Synthesis of the Chiral Glycinate Ester
-
To a solution of (-)-8-phenylmenthol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.2 eq.).
-
Slowly add a solution of N,N-bis(trimethylsilyl)glycinyl chloride (1.1 eq.) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chiral glycinate ester.
Step 2: Diastereoselective β-Lactam Formation
-
To a solution of the chiral glycinate ester (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (1.05 eq.) dropwise.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add a solution of the desired imine (e.g., N-(p-methoxyphenyl)benzylideneimine) (1.2 eq.) in anhydrous THF.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the diastereomerically enriched β-lactam.
Step 3: Auxiliary Cleavage
-
To a solution of the β-lactam (1.0 eq.) in a suitable solvent system (e.g., acetonitrile/water), add an oxidizing agent such as ceric ammonium nitrate (CAN) at 0 °C.
-
Stir the reaction until the starting material is consumed (monitored by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent.
-
The aqueous layer can be further processed to recover the chiral auxiliary.
-
The organic layer is washed, dried, and concentrated to yield the enantiopure N-deprotected β-lactam.
Representative Data for Diastereoselective β-Lactam Synthesis
The following table summarizes typical results obtained for the diastereoselective synthesis of β-lactams using menthol-derived chiral auxiliaries.
| Chiral Auxiliary | Imine | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| (-)-Menthyl | N-Arylaldimine | >95% | 70-85 | |
| (-)-8-Phenylmenthyl | N-Arylaldimine | >98% | 80-95 |
Note: Diastereomeric excess is typically determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude reaction mixture.
Characterization of Menthol-Derived Lactams
The structural elucidation and determination of stereochemical purity of menthol-derived lactams rely heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).
¹H NMR Spectroscopy
The ¹H NMR spectrum of a β-lactam provides crucial information about its structure and stereochemistry. Key diagnostic signals include:
-
C3 and C4 Protons: The coupling constant (³J) between the protons at the C3 and C4 positions of the β-lactam ring is indicative of their relative stereochemistry. For cis β-lactams, the coupling constant is typically in the range of 4-6 Hz, while for trans β-lactams, it is smaller, around 1-3 Hz.
-
Menthol Auxiliary Protons: The characteristic signals of the menthol moiety, including the isopropyl and methyl protons, will be present in the spectrum of the diastereomeric lactam. The chemical shifts of these protons can be influenced by the stereochemistry of the newly formed chiral centers.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the carbonyl carbon of the β-lactam ring and the carbons of the menthol auxiliary being of particular interest.
Conclusion and Future Perspectives
The discovery and development of menthol-derived lactams represent a significant chapter in the history of asymmetric synthesis. From the foundational concept of chiral auxiliaries to their sophisticated application in the synthesis of life-saving drugs, the journey of these molecules highlights the power of harnessing nature's chirality for the advancement of chemical science. The principles established through the study of menthol-derived lactams continue to inspire the design of new and even more efficient chiral auxiliaries and catalytic systems. As the demand for enantiomerically pure compounds in medicine and materials science continues to grow, the legacy of menthol-derived lactams will undoubtedly endure, serving as a testament to the elegance and utility of stereocontrolled synthesis.
References
- Ojima, I., Habus, I., Zhao, M., Zucco, M., Park, Y. H., Sun, C. M., & Brigaud, T. (1992). New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of the β-lactam synthon method. Tetrahedron, 48(34), 6985–7012.
- Ojima, I., Sun, C. M., Zucco, M., Park, Y. H., Duclos, O., & Kuduk, S. (1993). Asymmetric synthesis with chiral .beta.-lactams. .alpha.-Substituted aromatic .alpha.-amino acids and their derivatives through highly stereoselective alkylations. Journal of the American Chemical Society, 115(13), 5487–5493.
- Holton, R. A., Somoza, C., Kim, H. B., Liang, F., Biediger, R. J., Boatman, P. D., ... & Nadizadeh, H. (1994). First total synthesis of taxol. 1. Functionalization of the B ring. Journal of the American Chemical Society, 116(4), 1597-1598.
- Ojima, I., & Habus, I. (1990). Asymmetric synthesis of β-lactams by chiral ester enolate - imine condensation. Tetrahedron Letters, 31(30), 4289-4292.
Sources
Methodological & Application
step-by-step synthesis protocol for 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one
This request outlines a synthesis protocol for 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one (also known as 3-methyl-4-isopropylpyrrolidin-2-one). This compound is a substituted
The following guide details a robust, convergent synthesis strategy utilizing a Michael Addition-Reductive Cyclization sequence. This pathway is selected for its scalability, stereochemical control potential, and use of readily available precursors.[1]
Application Note: Synthesis of 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one
-Lactams via Nitro-Ester IntermediatesIntroduction & Scientific Rationale
The pyrrolidin-2-one (gamma-lactam) ring is a privileged scaffold in medicinal chemistry, serving as the core for numerous CNS-active drugs (e.g., Levetiracetam, Brivaracetam) and agrochemicals. The target molecule, 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one , possesses two contiguous stereocenters at the C3 and C4 positions.
Synthetic Strategy: Direct alkylation of unsubstituted pyrrolidinone often suffers from poor regioselectivity (N- vs. C-alkylation) and polyalkylation. Therefore, this protocol employs a de novo ring construction approach:
-
Construction of the Carbon Skeleton: A Michael addition of nitromethane to an
-unsaturated ester (specifically, a derivative of 2-methyl-4-methylpent-2-enoate) establishes the C3-C4 bond and the full carbon framework. -
Reductive Cyclization: Catalytic hydrogenation of the nitro group to an amine triggers an intramolecular nucleophilic acyl substitution (lactamization) to close the ring.
This method is preferred for its atom economy and the ability to influence the cis/trans diastereoselectivity through the choice of Michael addition conditions.
Reaction Scheme & Workflow (Graphviz)
The following diagram illustrates the logical flow from precursors to the isolated lactam.
Caption: Figure 1. Convergent synthetic pathway involving alkene formation, nitro-Michael addition, and reductive lactamization.
Experimental Protocol
Phase 1: Precursor Synthesis (Methyl 2-methyl-4-methylpent-2-enoate)
Note: If this specific unsaturated ester is not commercially available, it is synthesized via the Horner-Wadsworth-Emmons (HWE) reaction or Aldol condensation.
Reagents Table:
| Reagent | Role | Equiv. | Notes |
|---|---|---|---|
| Isobutyraldehyde | Electrophile | 1.0 | Freshly distilled |
| Methyl 2-(diethoxyphosphoryl)propanoate | HWE Reagent | 1.1 | Or Methyl propionate/LDA |
| Sodium Hydride (60%) | Base | 1.2 | Anhydrous conditions |
| THF | Solvent | - | Dry, inert atmosphere |
Procedure:
-
Suspend NaH in dry THF at 0°C under nitrogen.
-
Dropwise add the phosphonate reagent. Stir for 30 min to generate the carbanion.
-
Add isobutyraldehyde slowly. The reaction will be exothermic.
-
Allow to warm to room temperature (RT) and stir for 4 hours.
-
Quench: Add saturated NH₄Cl(aq).
-
Workup: Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Distill under reduced pressure to obtain the
-unsaturated ester.
Phase 2: Michael Addition (Nitromethane Addition)
This step installs the nitrogen source and the stereocenters.
Reagents Table:
| Reagent | Role | Equiv. | Notes |
|---|---|---|---|
| Methyl 2-methyl-4-methylpent-2-enoate | Substrate | 1.0 | From Phase 1 |
| Nitromethane | Nucleophile | 5.0 | Solvent/Reagent excess |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Base Catalyst | 1.1 | Promotes 1,4-addition |
| Acetonitrile | Solvent | - | Optional if CH₃NO₂ is excess |
Procedure:
-
Dissolve the unsaturated ester in nitromethane (or acetonitrile/nitromethane mix).
-
Cool to 0°C. Add DBU dropwise to avoid polymerization.
-
Heat the mixture to 60°C and monitor by TLC (Hexane/EtOAc 4:1) until the starting alkene is consumed (~12–24 h).
-
Workup: Cool to RT, dilute with EtOAc, and wash with 1N HCl (to remove DBU) followed by brine.
-
Isolation: Dry over Na₂SO₄ and concentrate. The residue is the
-nitro ester (Methyl 4-isopropyl-2-methyl-5-nitropentanoate).
Phase 3: Reductive Cyclization
The reduction of the nitro group yields a primary amine, which spontaneously attacks the methyl ester to form the lactam ring.
Reagents Table:
| Reagent | Role | Equiv. | Notes |
|---|
|
Procedure:
-
Safety: Purge the hydrogenation vessel (Parr shaker or autoclave) with nitrogen.
-
Dissolve the nitro ester in methanol and carefully add the Raney Nickel slurry.
-
Pressurize with
(50 psi) and shake/stir at RT for 24 hours. Note: Heating to 50°C may accelerate cyclization. -
Filtration: Carefully filter the catalyst through a Celite pad under an inert atmosphere (do not let the catalyst dry out).
-
Cyclization: If cyclization is incomplete (checked by LC-MS), reflux the filtrate for 2–4 hours to drive the lactamization.
-
Purification: Concentrate the solvent. Recrystallize from hexanes/ether or purify via column chromatography (SiO₂, EtOAc/MeOH gradient) to isolate the target lactam.
Safety & Handling Protocols
-
Nitromethane: A high-energy compound. Heating under confinement can be hazardous. Use a blast shield during the Michael addition phase if scaling up.
-
Raney Nickel: Pyrophoric when dry. Always keep wet with solvent/water. Dispose of in a dedicated container containing water.
-
Hydrogenation: Ensure all pressure vessels are rated for the operating pressure. Ground equipment to prevent static discharge.[2]
-
Personal Protective Equipment (PPE): Standard lab coat, nitrile gloves, and chemical splash goggles are mandatory. Work must be performed in a fume hood.[2]
References
-
Organic Chemistry Portal.Synthesis of 3-pyrrolin-2-ones and Pyrrolidines. (General methodology for lactam construction).
- Sigma-Aldrich.Safety Data Sheet: 3-Ethyl-4-methyl-3-pyrrolin-2-one.
-
National Center for Biotechnology Information.
-
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-
- M. B. Smith & J. March.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
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Application Notes and Protocols for the Scale-Up Manufacturing of 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one
For: Researchers, scientists, and drug development professionals
Introduction: The Significance of Substituted Pyrrolidinones
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2][3][4] Its unique structural and electronic properties allow it to serve as a versatile building block in drug discovery. 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one is a specific, densely substituted lactam with potential applications as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The development of a robust, safe, and scalable manufacturing process is paramount to advancing a candidate molecule from the laboratory to clinical and commercial stages.
This document provides a comprehensive guide to the scale-up synthesis of 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one, focusing on a logical synthetic strategy, detailed laboratory and pilot-scale protocols, and critical process development considerations. The narrative emphasizes the causality behind experimental choices, adherence to safety protocols, and the integration of modern manufacturing principles like Process Analytical Technology (PAT) to ensure a self-validating and compliant process.
Proposed Synthetic Strategy: A Convergent and Scalable Approach
A multi-step synthesis beginning from commercially available starting materials is proposed. This route is designed for convergence, robustness, and scalability, avoiding hazardous reagents where possible and utilizing well-understood, industrially viable transformations. The key steps involve a Claisen condensation to form a β-keto ester, followed by a reductive amination and subsequent intramolecular cyclization to yield the target γ-lactam.
Caption: Proposed synthetic workflow for the target molecule.
Rationale for Route Selection:
-
Claisen Condensation (Step 1): This is a classic and high-yielding carbon-carbon bond-forming reaction, ideal for constructing the initial backbone of the molecule from readily available esters.
-
Reductive Amination (Step 2): Catalytic hydrogenation is a clean, efficient, and highly scalable method for amine synthesis.[5][6] It offers high atom economy and avoids the use of stoichiometric metal hydride reagents, which can pose safety and work-up challenges at scale.
-
Lactamization (Step 3): The spontaneous or thermally induced intramolecular cyclization of the resulting γ-amino ester is often efficient and drives the reaction to completion, forming the stable five-membered lactam ring.
Laboratory-Scale Synthesis Protocol (Target: 5-10 g)
This protocol establishes the baseline process parameters and serves as the foundation for scale-up development.
Materials and Equipment:
-
Three-neck round-bottom flask with magnetic stirrer, reflux condenser, and temperature probe.
-
Addition funnel.
-
Parr hydrogenator or similar hydrogenation apparatus.
-
Standard laboratory glassware for work-up and purification.
-
Rotary evaporator.
Protocol Steps:
Step 1: Synthesis of Intermediate A (Diethyl 2-(3-methyl-2-oxobutanoyl)succinate)
-
Equip a 500 mL three-neck flask with a stirrer, condenser, and addition funnel, and place it under a nitrogen atmosphere.
-
Charge the flask with sodium ethoxide (NaOEt) in ethanol.
-
In the addition funnel, prepare a mixture of Ethyl Isovalerate and Diethyl Oxalate.
-
Cool the flask to 0-5 °C using an ice bath.
-
Add the ester mixture dropwise to the NaOEt solution over 1 hour, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
In-Process Control (IPC): Monitor the reaction by TLC or HPLC to confirm the consumption of starting materials.
-
Quench the reaction by carefully pouring it into a beaker of ice-cold dilute hydrochloric acid (HCl) to neutralize the base.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Intermediate A.
Step 2: Synthesis of Intermediate B (Corresponding Amino Ester)
-
Charge a Parr hydrogenator vessel with crude Intermediate A, ammonium acetate, and a suitable solvent like methanol.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (5 mol%).
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-60 psi.
-
Heat the reaction to 40-50 °C and agitate vigorously.
-
IPC: Monitor hydrogen uptake. The reaction is complete when H₂ uptake ceases.
-
Cool the vessel, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield crude Intermediate B.
Step 3: Lactamization to form 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one
-
Transfer the crude Intermediate B to a round-bottom flask equipped with a distillation head.
-
Heat the material under vacuum (initially) to remove residual solvent, then increase the temperature to 120-140 °C.
-
Ethanol will distill off as the cyclization proceeds.
-
IPC: Monitor the reaction by GC-MS or HPLC to track the formation of the product and disappearance of Intermediate B.
-
After 4-6 hours, or when the reaction is complete, cool the mixture. The crude product will likely be a viscous oil or a solid.
Purification:
-
The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[7]
Scale-Up Considerations and Process Development
Transitioning from a 10 g lab batch to a 1-5 kg pilot-plant production is not a linear process.[8][9][10] It requires a thorough evaluation of safety, engineering, and quality control parameters.
Process Safety and Hazard Analysis
A comprehensive risk assessment is mandatory before any scale-up activity.[9][11]
-
Thermal Hazards: The Claisen condensation can be exothermic, but the most significant thermal risk is the catalytic hydrogenation step. A runaway reaction can occur if the heat generated exceeds the reactor's cooling capacity.[10][11]
-
Mitigation: Perform reaction calorimetry (e.g., using an RC1 calorimeter) on the lab scale to determine the heat of reaction and the maximum temperature of synthesis reaction (MTSR). This data is critical for sizing the cooling system of the pilot-scale reactor.[12]
-
-
Hydrogenation Safety: Hydrogen is highly flammable and forms explosive mixtures with air. The Pd/C catalyst is pyrophoric, especially after use when it is dry and saturated with hydrogen.
-
Mitigation: Use a properly rated and grounded hydrogenation reactor. Ensure the catalyst is always handled wet and filtered in an inert atmosphere (e.g., under a nitrogen blanket). Never allow the catalyst to become dry in the air.
-
-
Material Handling: Handling larger quantities of flammable solvents and corrosive reagents (if used for quenching) increases the risk of spills and exposure.
-
Mitigation: Use closed-transfer systems for solvents and reagents. Ensure all personnel are equipped with appropriate Personal Protective Equipment (PPE). Conduct a Hazard and Operability Study (HAZOP) to identify potential process deviations and their consequences.[8]
-
Reaction Engineering and Equipment
-
Mixing and Mass Transfer: Inefficient mixing can lead to localized "hot spots" and poor reaction kinetics. In the hydrogenation step, efficient mixing is crucial to ensure good contact between the hydrogen gas, the liquid phase, and the solid catalyst.
-
Action: Select a reactor with an appropriate agitator design (e.g., pitched-blade turbine). The agitator speed determined at the lab scale will need to be recalculated for the pilot reactor to ensure equivalent mass transfer.
-
-
Heat Transfer: The surface-area-to-volume ratio decreases significantly as the scale increases, making heat removal more challenging.[10][13]
-
Action: Utilize a jacketed glass-lined or stainless-steel reactor with a thermal control unit capable of both heating and rapid cooling. The calorimetry data will dictate the required performance of this unit.
-
-
Reagent Addition: The dropwise addition performed in the lab becomes a controlled feed at the pilot scale.
-
Action: Use a calibrated dosing pump to control the addition rate of the esters in Step 1. The feed rate should be set to ensure the reaction temperature remains within the defined safe operating limits.
-
Downstream Processing and Purification
-
Work-up and Extraction: Phase separations that are simple in a separatory funnel can be problematic at scale. Emulsion formation is a common issue.
-
Action: Design the work-up procedure to minimize emulsion risk (e.g., by adjusting pH or adding brine). Use a jacketed reactor with a bottom outlet valve for phase separation.
-
-
Crystallization: The cooling profile during crystallization directly impacts crystal size, shape, and purity.
-
Action: Develop a controlled cooling profile. Use in-situ tools like Focused Beam Reflectance Measurement (FBRM) to monitor particle size and distribution in real-time. Isolate the final product using a centrifuge or filter-dryer (Nutsche filter).
-
Process Analytical Technology (PAT)
-
Real-Time Monitoring: Instead of relying solely on end-point IPCs, implement in-situ probes.
-
Application: Use an in-situ FTIR or Raman probe to monitor the consumption of the keto ester (Step 2) and the formation of the lactam (Step 3) in real-time. This provides a detailed kinetic profile and allows for precise determination of the reaction endpoint, preventing over-processing and impurity formation.[12][18]
-
Regulatory Compliance and Good Manufacturing Practice (GMP)
For use as a pharmaceutical intermediate, manufacturing must adhere to GMP guidelines.[19][20]
-
Documentation: All steps, from raw material receipt to final product release, must be documented in master batch records and executed batch records.[21][22]
-
Quality Control: Raw materials must be tested against specifications before use. The final product must be tested for identity, purity (by HPLC, GC), residual solvents, and other critical quality attributes (CQAs).
-
ICH Q7: The process should be developed in line with the principles outlined in the ICH Q7 guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients".[21][23]
Pilot-Scale Manufacturing Protocol (Target: 1-5 kg)
This protocol assumes a 100 L glass-lined reactor and appropriate ancillary equipment.
Caption: Logical workflow for process scale-up.
Protocol Steps:
-
Reactor Preparation: Ensure the 100 L reactor is clean, dry, and inerted with nitrogen.
-
Step 1 (Claisen Condensation):
-
Charge the reactor with the ethanolic sodium ethoxide solution via a closed-transfer system.
-
Start agitation and cool the jacket to 0-5 °C.
-
Premix Ethyl Isovalerate and Diethyl Oxalate in a charging vessel.
-
Feed the ester mixture into the reactor via a dosing pump over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Once the addition is complete, allow the reactor to warm to ambient temperature and agitate for 12-16 hours.
-
Perform work-up as per the lab-scale procedure, using the reactor for quenching and phase separation.
-
-
Step 2 (Reductive Amination):
-
Transfer the crude Intermediate A and solvent to the 100 L hydrogenation-rated reactor.
-
Charge ammonium acetate.
-
Under a nitrogen flow, charge the wet 10% Pd/C catalyst.
-
Seal the reactor, perform nitrogen purges, then pressurize with H₂ to 50-60 psi.
-
Heat the jacket to 40-50 °C and begin agitation.
-
Monitor the reaction via the in-situ FTIR probe and by tracking H₂ consumption from a calibrated source.
-
Upon completion, cool, vent, and purge with nitrogen.
-
Filter the batch through an enclosed filter (e.g., a Sparkler filter) to remove the catalyst.
-
-
Step 3 (Lactamization & Purification):
-
Charge the filtrate to a clean reactor suitable for distillation.
-
Apply vacuum and heat to distill the solvent, then increase the temperature to 120-140 °C to drive the cyclization.
-
After completion (confirmed by IPC), cool the product.
-
Purify the crude product by vacuum distillation using the reactor and an external condenser/receiver setup. Alternatively, dissolve the crude material in a suitable solvent and transfer to a crystallizer vessel for controlled crystallization.
-
Isolate the final product by centrifugation, wash with cold solvent, and dry under vacuum.
-
Data Summary and Specifications
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Parameters
| Parameter | Lab-Scale (10 g) | Pilot-Scale (2 kg) | Rationale for Change |
| Reactor Volume | 500 mL Flask | 100 L Glass-Lined Reactor | Accommodate larger volumes and provide better process control. |
| Reagent Addition | Dropwise via Funnel | Metered via Dosing Pump | Precise control of addition rate to manage exotherm. |
| Heat Control | Ice Bath / Heating Mantle | Jacketed Thermal Control Unit | Efficient and controlled heating/cooling required for safety. |
| Hydrogenation | Parr Shaker (Glass) | Hydrogenation Reactor (Steel) | Pressure and material compatibility for larger scale. |
| Catalyst Filtration | Open Funnel (Celite®) | Enclosed Pressure Filter | Safety (pyrophoric catalyst) and containment. |
| Product Isolation | Filtration / Evaporation | Centrifuge / Vacuum Dryer | Efficiency and GMP compliance for solid handling. |
| Process Monitoring | TLC / HPLC (Offline) | In-situ FTIR / Raman (Online) | Real-time data for process understanding and control.[14][17] |
Table 2: Proposed Final Product Specifications
| Test | Specification | Method |
| Appearance | Colorless to pale yellow solid/oil | Visual |
| Identity | Conforms to the reference standard | FTIR, NMR |
| Purity (Assay) | ≥ 99.0% | HPLC / GC |
| Any Single Impurity | ≤ 0.10% | HPLC / GC |
| Residual Solvents | Meets ICH Q3C limits | GC-HS |
| Water Content | ≤ 0.5% | Karl Fischer |
References
- Vertex AI Search Grounding API. (2024). Process Analytical Technology: Enhancing Pharma Development.
- Wikipedia. Process analytical technology.
- PMC.
- Capital Resin Corporation. (2024). Safety Guidelines for Chemical Product Scaling.
- Pharma Manufacturing. (2025). Process Analytical Technology (PAT) In Pharma: Enabling Smart Manufacturing.
- Pharmuni. GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance.
- Longdom Publishing. Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing.
- U.S. Food and Drug Administration (FDA). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.
- European Medicines Agency (EMA). (2000). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients.
- Semantic Scholar.
- PMC.
- Stanford Environmental Health & Safety. (2023). Scale Up Safety.
- University of Illinois Division of Research Safety. (2019). Scale-up Reactions.
- Noah Chemicals. (2016). Safety Considerations for Scaling Up Production Capabilities.
- Government of Canada. (2022). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104).
- Dalton Pharma Services. FDA's Guidelines for GMP Of API.
- Mapping Ignorance. (2017). A new path to enantioselective substituted pyrrolidines.
- Scientific Update. (2024). How do you Safely Scale up a Given Chemical Reaction?.
- datapdf.com. (2019).
- MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
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- RSC Blogs. (2018).
- PMC.
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- Organic Chemistry Portal. Synthesis of γ-lactams.
- RSC Publishing. (2016).
- PMC. (2025). Synthesis of a macrocyclic and medium-sized ring lactam library using cascade ring expansion reactions.
- Enamine. Synthesis of unique pyrrolidines for drug discovery.
- Organic Chemistry Portal. 3-Pyrrolin-2-one synthesis.
- PMC.
- Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amid
- ChemTalk.
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- YouTube. (2025). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success.
- Benchchem.
- Google Patents.
- ResearchGate. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials.
- Google Patents. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
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Catalytic Hydrogenation for Pyrrolidinone Ring Formation: Application Notes and Protocols
The pyrrolidinone scaffold is a privileged structural motif in a vast array of pharmaceuticals, natural products, and functional materials. Its prevalence stems from its unique conformational properties and its ability to participate in key biological interactions. Consequently, the development of efficient and selective methods for the synthesis of pyrrolidinones is of paramount importance to the chemical and pharmaceutical industries. Among the various synthetic strategies, catalytic hydrogenation has emerged as a powerful and atom-economical approach for the construction of the pyrrolidinone ring system.
This comprehensive guide provides an in-depth exploration of catalytic hydrogenation methods for the formation of pyrrolidinone rings. It is designed to serve as a practical resource for researchers, scientists, and drug development professionals, offering both a conceptual understanding of the underlying principles and detailed, actionable protocols for laboratory implementation.
The Significance of the Pyrrolidinone Ring
The five-membered lactam structure of pyrrolidinone is a cornerstone in medicinal chemistry. Its presence in blockbuster drugs such as Piracetam (a nootropic), Levetiracetam (an anticonvulsant), and various antiviral and antibacterial agents underscores its therapeutic relevance. The pyrrolidinone ring often serves as a rigid scaffold that correctly orients pharmacophoric groups for optimal target engagement. Furthermore, its ability to act as a hydrogen bond donor and acceptor contributes significantly to its binding affinity and pharmacokinetic properties.
Strategic Approaches to Pyrrolidinone Synthesis via Catalytic Hydrogenation
Catalytic hydrogenation offers several distinct pathways to the pyrrolidinone core, primarily through the reduction of various unsaturated precursors. The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern on the pyrrolidinone ring, and the required stereochemical outcome.
Hydrogenation of Succinimides and Maleimides
The reduction of cyclic imides, particularly succinimides and their unsaturated counterparts, maleimides, represents a direct and widely employed route to pyrrolidinones.
-
Heterogeneous Catalysis: This approach typically utilizes solid-supported metal catalysts, offering advantages in terms of catalyst recovery and product purification. Raney Nickel has been shown to be effective for the hydrogenation of succinimide to 2-pyrrolidone, with the choice of solvent influencing the reaction rate.[1] For instance, the use of alcoholic solvents or dioxane can lead to higher rates of reduction.[1] Other supported metal catalysts, such as platinum, cobalt, and copper, have also been investigated for this transformation.[1]
-
Homogeneous Catalysis: Homogeneous catalysts, particularly those based on rhodium and ruthenium, offer high activity and selectivity, especially for asymmetric transformations.[2][3] For instance, the asymmetric transfer hydrogenation of 3,4-disubstituted maleimide derivatives using a tethered rhodium catalyst can provide access to chiral succinimides, which are valuable precursors to optically active pyrrolidinones.[2] The stereochemical outcome (syn- or anti-) can often be controlled by adjusting the reaction conditions, such as the amount of base added.[2] The resulting chiral succinimides can be further transformed into chiral pyrrolidinones.[2][3]
Workflow for Pyrrolidinone Synthesis from Maleimides
Caption: General workflow from maleimide to chiral pyrrolidinone.
Hydrogenation of Pyrroles
The aromatic pyrrole ring can be hydrogenated to afford pyrrolidine derivatives. This transformation can proceed to either the partially saturated pyrroline or the fully saturated pyrrolidine. The development of highly enantioselective methods for the hydrogenation of pyrroles has provided access to valuable chiral building blocks.[4][5]
Ruthenium complexes, particularly those bearing chiral phosphine ligands such as PhTRAP, have proven to be highly effective for the asymmetric hydrogenation of N-Boc protected pyrroles, yielding optically active pyrrolidines or dihydropyrroles with excellent enantioselectivity.[6] The reaction often requires a base, such as triethylamine, to achieve high enantiomeric excess.[6] Similarly, rhodium-catalyzed enantioselective partial hydrogenation of unprotected pyrroles can furnish chiral 1-pyrrolines.[5]
Reductive Cyclization of Unsaturated Precursors
An alternative strategy involves the intramolecular cyclization of a suitably functionalized acyclic precursor, often in a tandem process with hydrogenation.
-
γ-Nitro Carbonyl Compounds: The reductive cyclization of γ-nitro ketones or esters is a classic method for constructing the pyrrolidinone ring. The nitro group is reduced to an amine, which then undergoes intramolecular condensation with the carbonyl group to form the lactam. This transformation is typically carried out using heterogeneous catalysts such as Raney Nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Unsaturated Amines: Rhodium complexes can catalyze the cyclization of unsaturated amines to form pyrrolidines and pyrrolidinones.[7] This process can involve hydroformylation followed by intramolecular reductive amination.
Key Catalytic Systems and Their Characteristics
The choice of catalyst is critical for achieving high yield, selectivity, and efficiency in the formation of pyrrolidinone rings.
| Catalyst System | Precursor Type | Key Features |
| Raney Nickel | Succinimides, γ-Nitro Carbonyls | Heterogeneous, cost-effective, suitable for large-scale synthesis.[1] |
| Palladium on Carbon (Pd/C) | Pyrroles, Unsaturated Lactams | Heterogeneous, versatile, good for deprotection and reduction. |
| Platinum Oxide (Adams' Catalyst) | Succinimides (N-acylated) | Heterogeneous, effective for imide reduction under specific conditions.[8] |
| Rhodium Complexes (e.g., with chiral phosphines) | Maleimides, Pyrroles, Unsaturated Amines | Homogeneous, high enantioselectivity, mild reaction conditions.[3][5][6] |
| Ruthenium Complexes (e.g., with chiral phosphines) | Maleimides, Pyrroles, Arylidene-pyrrolidine-2,4-diones | Homogeneous, high chemoselectivity and enantioselectivity.[6][9][10] |
Experimental Protocols
The following protocols are provided as representative examples for the synthesis of pyrrolidinones using catalytic hydrogenation. Researchers should always perform a thorough risk assessment before conducting any new experiment.
Protocol 1: Heterogeneous Hydrogenation of N-Phenylsuccinimide to N-Phenyl-2-pyrrolidinone
Objective: To synthesize N-phenyl-2-pyrrolidinone via the catalytic hydrogenation of N-phenylsuccinimide using Raney Nickel.
Materials:
-
N-Phenylsuccinimide
-
Raney Nickel (50% slurry in water)
-
Ethanol (absolute)
-
Hydrogen gas
-
Celite®
Equipment:
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel, filter flask)
-
Rotary evaporator
Procedure:
-
In the reaction vessel of the hydrogenation apparatus, add N-phenylsuccinimide (e.g., 5.0 g, 28.5 mmol) and ethanol (100 mL).
-
Carefully add Raney Nickel (approx. 2.5 g of a 50% slurry in water, washed with ethanol). Caution: Raney Nickel is pyrophoric and should be handled with care under an inert atmosphere or solvent.
-
Seal the reactor and purge with nitrogen gas several times to remove any air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 500 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite® pad with additional ethanol. Caution: The Celite® pad with the catalyst may be pyrophoric and should be kept wet with solvent until it can be safely quenched.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Asymmetric Hydrogenation of a 3-Aryl Maleimide Derivative
Objective: To synthesize a chiral 3-aryl succinimide as a precursor to a chiral pyrrolidinone using a homogeneous rhodium catalyst. This protocol is based on methodologies described for highly enantioselective hydrogenation of maleimides.[3]
Materials:
-
3-Aryl Maleimide derivative
-
[Rh(COD)₂]BF₄
-
Chiral bisphosphine ligand (e.g., ZhaoPhos)
-
Dichloromethane (DCM), anhydrous
-
Methanol, anhydrous
-
Hydrogen gas
Equipment:
-
Schlenk line or glovebox for handling air-sensitive reagents
-
High-pressure autoclave with a glass liner and magnetic stirring
-
Syringes and needles for transfer of anhydrous solvents
Procedure:
-
In a glovebox or under an inert atmosphere, prepare the catalyst precursor by dissolving [Rh(COD)₂]BF₄ (e.g., 0.01 mmol) and the chiral bisphosphine ligand (e.g., 0.011 mmol) in anhydrous DCM (2 mL) in a Schlenk flask. Stir for 30 minutes at room temperature.
-
In the glass liner of the autoclave, dissolve the 3-aryl maleimide derivative (e.g., 1.0 mmol) in a mixture of anhydrous DCM and methanol (e.g., 1:1, 10 mL).
-
Transfer the catalyst solution to the autoclave liner containing the substrate via cannula.
-
Seal the autoclave, remove it from the glovebox, and connect it to the hydrogenation manifold.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10 atm).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours). Monitor the reaction by chiral HPLC to determine conversion and enantiomeric excess.
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the chiral succinimide.
Catalytic Cycle for Homogeneous Hydrogenation
Caption: A simplified catalytic cycle for homogeneous hydrogenation.
Troubleshooting and Optimization
-
Low Conversion: Increase catalyst loading, hydrogen pressure, reaction time, or temperature. Ensure the catalyst is active and not poisoned.
-
Poor Selectivity: In heterogeneous catalysis, the choice of solvent and support can influence selectivity. In homogeneous catalysis, the ligand structure is paramount. Screening different ligands and additives may be necessary.
-
Low Enantioselectivity (for asymmetric reactions): Ensure all reagents and solvents are of high purity and anhydrous. The temperature and pressure can also significantly impact enantioselectivity. A systematic optimization of these parameters is often required.
Conclusion
Catalytic hydrogenation stands as a robust and versatile methodology for the synthesis of pyrrolidinones. The continuous development of new catalysts, particularly in the realm of asymmetric catalysis, has significantly expanded the synthetic chemist's toolbox for accessing this important class of heterocycles with high efficiency and stereocontrol. The protocols and insights provided in this guide are intended to empower researchers to successfully apply these powerful transformations in their own synthetic endeavors.
References
- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC. (2024, October 16).
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC.
- A new procedure for the reduction of α,β-unsaturated pyrrolidinones to 2 H -pyrroles and 1 H -pyrroles based on initial activation by N -nitrosation. Journal of the Chemical Society, Perkin Transactions 1.
- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction.
- Synthesis of Pyrrolidones and Caprolactams by Ring Modification or Multi‐component Ring‐Forming Reaction.
- Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation - PMC.
- Highly Enantioselective Synthesis of Chiral Succinimides via Rh/Bisphosphine-Thiourea-Catalyzed Asymmetric Hydrogenation.
- Catalytic hydrogenations of cyclic imides and ayhydrides. Royal Society of Chemistry.
- Hydrogenation of Succinimide to 2- Pyrrolidone Over Solid Catalysts.
- Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles.
- Ruthenium-Catalyzed Selective Hydrogenation of bis-Arylidene Tetramic Acids. Application to the Synthesis of Novel Structurally Diverse Pyrrolidine-2,4-diones - PMC.
- Ruthenium-Catalyzed Selective Hydrogenation of bis-Arylidene Tetramic Acids. Application to the Synthesis of Novel Structurally Diverse Pyrrolidine-2,4-diones. MDPI.
- Synthesis of pyrrolidines and pyrrolidinones by the rhodium complex catalyzed cyclization of unsaturated amines. The Journal of Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic hydrogenations of cyclic imides and ayhydrides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. Ruthenium-Catalyzed Selective Hydrogenation of bis-Arylidene Tetramic Acids. Application to the Synthesis of Novel Structurally Diverse Pyrrolidine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in the Synthesis of 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one
Welcome to the Technical Support Center for the synthesis of 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize the yield and purity of your target compound. As your dedicated application scientist, my goal is to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
Introduction to the Synthetic Challenge
The 3,4-disubstituted pyrrolidin-2-one (γ-lactam) scaffold is a prevalent motif in a wide array of biologically active compounds and natural products. The synthesis of 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one, while conceptually straightforward, presents common challenges in achieving high yield and diastereoselectivity. The most prevalent and adaptable synthetic strategy involves a Michael addition followed by a reductive cyclization. This guide will focus on optimizing this two-step sequence.
Proposed Synthetic Pathway
A robust and commonly employed route to 3,4-disubstituted pyrrolidin-2-ones is the conjugate addition of a nitroalkane to an α,β-unsaturated ester, followed by reduction of the nitro group and subsequent intramolecular cyclization.
Caption: Proposed synthetic pathway for 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing causative explanations and actionable solutions.
Question 1: My Michael addition is resulting in a low yield of the γ-nitro ester intermediate. What are the likely causes and how can I improve the conversion?
Answer:
Low yield in the Michael addition is a frequent hurdle. The primary causes can be categorized as issues with the base, reaction conditions, or side reactions.
-
Causality of the Issue: The Michael addition is a base-catalyzed reaction where a stabilized carbanion (from the nitroalkane) attacks the β-carbon of the α,β-unsaturated ester[1][2]. The efficiency of this process is highly dependent on the choice of base and the reaction environment.
-
Troubleshooting Steps:
-
Base Selection:
-
Problem: The chosen base may be too strong or too weak. A very strong base can lead to undesired side reactions like polymerization of the ethyl crotonate. A weak base may not deprotonate the 2-nitropropane effectively.
-
Solution: For the addition of nitroalkanes, non-nucleophilic organic bases are often ideal. We recommend starting with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at catalytic amounts (0.1-0.2 equivalents). If the reaction is still sluggish, consider a stronger, non-nucleophilic base like a guanidine base (e.g., TBD). Avoid strong, nucleophilic bases like alkoxides if possible, as they can lead to transesterification or other side reactions.
-
-
Solvent Choice:
-
Problem: The polarity of the solvent can significantly impact the reaction rate. Protic solvents can interfere with the base and the enolate intermediate.
-
Solution: Aprotic polar solvents such as acetonitrile (MeCN), tetrahydrofuran (THF), or dichloromethane (DCM) are generally good choices. MeCN often provides a good balance of solubility for the reactants and intermediates.
-
-
Temperature Control:
-
Problem: The reaction may be too slow at room temperature, or side reactions may be favored at elevated temperatures.
-
Solution: Start the reaction at room temperature. If the conversion is low after 24 hours (monitored by TLC or GC-MS), gently heating to 40-50 °C can increase the rate. However, be cautious as higher temperatures can promote retro-Michael addition or decomposition.
-
-
Purity of Reagents:
-
Problem: Impurities in the starting materials, particularly water in the solvent or reagents, can quench the base and hinder the reaction.
-
Solution: Ensure all reagents and solvents are anhydrous. Use freshly distilled ethyl crotonate and 2-nitropropane.
-
-
Question 2: I am observing the formation of multiple diastereomers of the final product. How can I control the stereochemistry to favor the desired isomer?
Answer:
Controlling the diastereoselectivity in the formation of 3,4-disubstituted pyrrolidin-2-ones is a critical aspect of this synthesis. The relative stereochemistry is established during the Michael addition and can be influenced by several factors.
-
Causality of the Issue: The Michael addition creates two new stereocenters at the C3 and C4 positions of the eventual lactam ring. The thermodynamic and kinetic control of the reaction can lead to different diastereomeric ratios[3].
-
Strategies for Stereocontrol:
-
Choice of Base and Solvent:
-
Explanation: The nature of the base and solvent can influence the transition state of the Michael addition. A bulkier base may favor the formation of one diastereomer over another due to steric hindrance.
-
Recommendation: Experiment with different bases such as DBU, triethylamine, or a chiral base if enantioselectivity is also a goal. The choice of solvent can also play a role; for instance, a non-polar solvent like toluene might favor a more organized transition state, potentially leading to higher diastereoselectivity.
-
-
Temperature:
-
Explanation: Lowering the reaction temperature generally favors the kinetically controlled product, which may have a different diastereomeric ratio than the thermodynamically favored product formed at higher temperatures.
-
Recommendation: Run the Michael addition at lower temperatures (e.g., 0 °C or -20 °C) to see if the diastereomeric ratio improves.
-
-
Catalyst-Controlled Diastereoselection:
-
Explanation: The use of certain organocatalysts or metal complexes can provide high levels of diastereocontrol.
-
Recommendation: Consider using a phase-transfer catalyst in a biphasic system, which has been shown to improve yields and in some cases, selectivity in Michael additions of nitroalkanes[4].
-
-
Question 3: The reductive cyclization step is giving me a low yield of the desired lactam. What are the potential pitfalls?
Answer:
The reductive cyclization is a one-pot transformation where the nitro group is reduced to an amine, which then undergoes intramolecular cyclization to form the lactam[5]. Incomplete reduction, side reactions of the intermediate amine, or unfavorable cyclization kinetics can all lead to low yields.
-
Causality of the Issue: The success of this step hinges on the complete and clean reduction of the nitro group to the primary amine, followed by an efficient intramolecular aminolysis of the ester.
-
Troubleshooting Steps:
-
Choice of Reducing Agent:
-
Problem: The reducing agent may not be effective enough or may lead to over-reduction or side reactions.
-
Solution: Catalytic hydrogenation using Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere is a common and effective method. If catalytic hydrogenation is not feasible, chemical reducing agents like zinc dust in acetic acid or iron in acidic conditions can be employed. Be aware that the reaction conditions for these chemical reductions may need careful optimization to avoid side reactions.
-
-
Reaction Conditions for Cyclization:
-
Problem: The cyclization may be slow under the reduction conditions.
-
Solution: After the reduction is complete (as monitored by TLC or the disappearance of the nitro group signal in IR spectroscopy), it may be necessary to heat the reaction mixture to promote lactam formation. The cyclization of γ-amino esters to form γ-lactams is generally favorable[6].
-
-
Work-up Procedure:
-
Problem: The product may be lost during the work-up, or impurities may be carried through.
-
Solution: After the reaction, filter off the catalyst (if using a heterogeneous one). The product can then be extracted into an organic solvent like ethyl acetate or dichloromethane. A mild acidic wash can help remove any remaining basic impurities.
-
-
Question 4: I am having difficulty purifying the final product and separating the diastereomers. What are the recommended purification methods?
Answer:
Purification of 3,4-disubstituted pyrrolidin-2-ones, especially the separation of diastereomers, can be challenging due to their similar polarities.
-
Causality of the Issue: Diastereomers often have very similar physical properties, making their separation by standard chromatographic techniques difficult.
-
Purification Strategies:
-
Column Chromatography:
-
Recommendation: This is the most common method. Use a high-quality silica gel with a fine mesh size for better resolution. A careful selection of the eluent system is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Sometimes, adding a small amount of a more polar solvent like methanol can improve separation. Automated flash chromatography systems can be particularly effective[7].
-
-
Crystallization:
-
Recommendation: If the product is a solid, fractional crystallization can be a powerful technique for separating diastereomers. Experiment with different solvent systems to find one where one diastereomer is significantly less soluble than the other.
-
-
Preparative HPLC:
-
Recommendation: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is a viable option. Both normal-phase and reverse-phase columns can be effective, depending on the specific properties of your diastereomers.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the synthesis of 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one via the Michael addition route?
A1: The key starting materials are an α,β-unsaturated ester and a nitroalkane. For the target molecule, you would use ethyl crotonate (to provide the methyl group at the 3-position and the ester for cyclization) and 2-nitropropane (to provide the isopropyl group at the 4-position).
Q2: What is the expected mechanism for the base-catalyzed Michael addition in this synthesis?
A2: The mechanism involves three main steps:
-
Deprotonation: The base removes the acidic proton from the α-carbon of 2-nitropropane to form a resonance-stabilized nitronate anion.
-
Nucleophilic Attack: The nitronate anion acts as a nucleophile and attacks the electrophilic β-carbon of ethyl crotonate in a 1,4-conjugate addition.
-
Protonation: The resulting enolate intermediate is protonated to give the γ-nitro ester.
Caption: Simplified mechanism of the Michael addition step.
Q3: Are there any common side reactions to be aware of during the Michael addition?
A3: Yes, several side reactions can occur:
-
Polymerization: The α,β-unsaturated ester can polymerize, especially in the presence of a strong base.
-
1,2-Addition: While less common with "soft" nucleophiles like nitronates, some addition to the carbonyl group of the ester can occur.
-
Retro-Michael Addition: The Michael addition is a reversible reaction, and at higher temperatures, the adduct can revert to the starting materials.
Q4: How can I monitor the progress of the reactions?
A4:
-
Thin Layer Chromatography (TLC): This is a quick and effective way to monitor the disappearance of starting materials and the appearance of the product. Use an appropriate stain (e.g., potassium permanganate) to visualize the spots.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides more quantitative information on the conversion and can help identify any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction progress by observing the disappearance of characteristic signals of the starting materials and the appearance of new signals for the product.
Q5: What are the safety precautions I should take during this synthesis?
A5:
-
Nitroalkanes: These can be toxic and should be handled in a well-ventilated fume hood.
-
Bases: Strong bases like DBU are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. This reaction should be carried out in a properly set up and vetted hydrogenation apparatus.
-
Solvents: Organic solvents are flammable and should be handled away from ignition sources.
Optimized Experimental Protocol (Hypothetical)
This protocol is a starting point based on established methodologies for similar transformations. Optimization may be required for your specific laboratory conditions.
Step 1: Michael Addition to form Ethyl 3-methyl-4-nitro-4-isopropylpentanoate
-
To a stirred solution of ethyl crotonate (1.0 eq) and 2-nitropropane (1.2 eq) in anhydrous acetonitrile (5 mL/mmol of ethyl crotonate) at room temperature, add DBU (0.15 eq) dropwise.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexane).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution with hexane/ethyl acetate) to afford the γ-nitro ester.
Step 2: Reductive Cyclization to form 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one
-
Dissolve the purified γ-nitro ester (1.0 eq) in methanol (10 mL/mmol).
-
Add a catalytic amount of Raney Nickel (approx. 10% by weight of the nitro ester) under an inert atmosphere (e.g., argon).
-
Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr shaker).
-
Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel. Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (gradient elution with dichloromethane/methanol) or by crystallization to yield the desired 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one.
Data Summary: Influence of Reaction Conditions on Yield and Diastereoselectivity (Illustrative)
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Michael Addition Base | DBU (0.15 eq) | Triethylamine (1.1 eq) | No Base | Condition A is expected to give the best yield with good diastereoselectivity. Condition B may be slower and less selective. Condition C will likely result in no reaction. |
| Michael Addition Temp. | 25 °C | 50 °C | 0 °C | 25 °C is a good starting point. 50 °C may increase the rate but could lead to side reactions. 0 °C may improve diastereoselectivity but will be slower. |
| Reduction Method | H₂, Raney Ni | Zn, AcOH | Fe, NH₄Cl | H₂, Raney Ni is generally clean and efficient. The other methods are viable alternatives but may require more optimization of reaction conditions and work-up. |
References
-
A synthetic route towards 3,4-disubstituted pyrrolidin-2-ones via a Michael addition and reductive ring closing strategy. New Journal of Chemistry. [Link]
-
Short and efficient diastereoselective synthesis of pyrrolidinone-containing dipeptide analogues. Journal of Organic Chemistry. [Link]
-
Synthesis of pyrrolidones via reductive amination of LA. ResearchGate. [Link]
-
Stereoselective Synthesis of γ-Lactams from Imines and Cyanosuccinic Anhydrides. PMC. [Link]
-
A Synthetic Route Towards 3, 4-disubstituted Pyrrolidin-2-ones via Michael Addition and Reductive Ring Closing Strategy. ResearchGate. [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. [Link]
-
Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. NIH. [Link]
-
High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs. ResearchGate. [Link]
-
Stereocontrolled access to δ-lactone-fused-γ-lactams bearing angular benzylic quaternary stereocenters. PMC. [Link]
-
Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. RSC Publishing. [Link]
-
A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunc-tionalized 3,3'-pyrrolidinyl-spirooxindoles. ChemRxiv. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Lactones, Lactams and Cyclization Reactions. Pearson. [Link]
-
Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. ACS Publications. [Link]
-
A New and Efficient Method for the Synthesis of 3,4-Disubstituted Pyrrolidine-2,5-diones. MDPI. [Link]
-
A Stereoselective Approach to Both 3,4- trans-Disubstituted Pyrrolidin-2-ones and Pyrrolidines. A Convenient Synthesis of (3R,4R)-4Benzyl3-pyrrolidinecarboxylic Acid. ResearchGate. [Link]
-
Michael Addition Reaction Mechanism. Chemistry Steps. [Link]
-
The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
MICHAEL ADDITIONS OF NITROALKANES TO CONJUGATED KETONES, CARBOXYLIC ESTERS AND NITRILES IN WATER AND BIPHASIC CONDITIONS (WATER-). sctunisie.org. [Link]
-
Triggered degradation of poly(ester amide)s via cyclization of pendant functional groups of amino acid monomers. Polymer Chemistry. [Link]
-
Lactam. Wikipedia. [Link]
Sources
- 1. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. sctunisie.org [sctunisie.org]
- 5. A synthetic route towards 3,4-disubstituted pyrrolidin-2-ones via a Michael addition and reductive ring closing strategy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Lactam - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stability & Handling of 3-Methyl-4-isopropylpyrrolidin-2-one
[1]
1Executive Summary & Stability Profile
3-Methyl-4-isopropylpyrrolidin-2-one is a
The transformation converts the neutral lactam into its corresponding
-
Loss of product into the aqueous phase during extraction.[1]
-
Precipitation of insoluble amino acid salts.[1]
-
Loss of optical purity if the hydrolysis mechanism involves enolization (epimerization at C3).[1]
Structural Advantage: The isopropyl group at C4 and methyl group at C3 provide significant steric shielding to the carbonyl carbon.[1] However, this protection is insufficient against strong nucleophiles or extreme pH levels.[1]
Troubleshooting Guide (The "Emergency Room")
Use this decision matrix to diagnose active hydrolysis issues in your current workflow.
Diagram 1: Hydrolysis Troubleshooting Logic
Figure 1: Decision tree for diagnosing the root cause of lactam ring opening.
FAQ: Common Failure Modes
Q1: I observed a yield drop after washing my reaction mixture with 1M NaOH. Where did my compound go? A: You likely hydrolyzed the ring.[1]
-
Mechanism: Hydroxide (
) is a potent nucleophile that attacks the lactam carbonyl.[1] The resulting ring-opened -amino acid salt (carboxylate) is highly water-soluble and will remain in the aqueous basic layer, not the organic layer.[1] -
Fix: Avoid strong basic washes.[1] Use saturated
(pH ~8.[1]5) or phosphate buffer (pH 7.[1]0) for neutralization. If you must use base, keep the temperature and contact time minutes.[1]
Q2: My compound degrades on the shelf. It becomes a sticky solid. A: This indicates hygroscopic hydrolysis .[1]
-
Cause: Pyrrolidinones are hygroscopic.[1] Absorbed atmospheric moisture, combined with trace residual acid/base from synthesis, creates a localized "micro-reactor" that slowly hydrolyzes the ring over weeks.[1]
-
Fix: Store under Argon/Nitrogen in a desiccator. Ensure the final product is lyophilized or dried under high vacuum (
mbar) to remove trace water before storage.[1]
Q3: Can I use methanol as a solvent for recrystallization? A: Proceed with caution.
-
Risk: In the presence of acid/base catalysts, primary alcohols can induce solvolysis (ring opening to form the methyl ester).[1]
-
Recommendation: Use non-nucleophilic solvents like Ethyl Acetate, Toluene, or MTBE.[1] If an alcohol is required, Isopropanol (sterically hindered) is safer than Methanol.[1]
Scientific Deep Dive: The Hydrolysis Mechanism
Understanding the mechanism allows you to predict stability.[1] The reaction is an equilibrium process driven to completion by ionization of the product.[1]
Diagram 2: Mechanistic Pathway
Figure 2: The reversible hydrolysis pathway.[1] Note that the reverse reaction (cyclization) requires heat and dehydration.
Data: pH-Dependent Stability Window
The following table summarizes the stability of hindered
| pH Environment | Rate of Hydrolysis | Mechanism Dominance | Recommendation |
| < 2.0 (Strong Acid) | High | Carbonyl protonation increases electrophilicity.[1] | Avoid. Do not use 1M HCl for washes.[1] |
| 2.0 – 5.0 | Low/Moderate | Acid catalyzed, but slow due to steric bulk of 3-Me/4-iPr.[1] | Acceptable for short durations at low temp.[1] |
| 5.0 – 8.0 (Neutral) | Negligible | Water is a poor nucleophile; Carbonyl is unactivated.[1] | Target Range. Use Phosphate/Citrate buffers.[1] |
| 8.0 – 11.0 | Moderate | Direct nucleophilic attack by | Use |
| > 12.0 (Strong Base) | Very High | Irreversible formation of carboxylate salt.[1] | Critical Failure Zone. |
Validated Experimental Protocols
Protocol A: Safe Aqueous Workup
Objective: Remove impurities without opening the ring.[1]
-
Preparation: Pre-cool all aqueous buffers to
. -
Dilution: Dilute the reaction mixture with a non-polar organic solvent (DCM or Toluene) to minimize water solubility of the lactam.
-
Quench:
-
If Reaction was Acidic: Pour slowly into cold Saturated
(pH ~8.5). -
If Reaction was Basic: Pour slowly into cold 10% Ammonium Chloride (
) or 0.5M Phosphate Buffer (pH 6.0). Do not use strong mineral acids (HCl) to quench bases. [1]
-
-
Separation: Shake gently (do not vortex vigorously to avoid emulsions) and separate phases immediately.
-
Drying: Dry organic layer over anhydrous
(neutral) rather than (slightly acidic/Lewis acidic) if the compound is extremely sensitive.[1]
Protocol B: Re-cyclization (Salvage)
Objective: Recover product if accidental hydrolysis has occurred (and product is in the form of amino acid).
If you suspect the ring has opened to the amino acid (e.g., material is stuck in the aqueous phase):
-
Acidify the aqueous phase carefully to pH 4-5 (Isoelectric point region).[1]
-
Concentrate the aqueous phase to dryness (lyophilization preferred).[1]
-
Reflux the residue in Toluene or Xylene using a Dean-Stark apparatus .[1]
-
Mechanism: Thermal dehydration drives the equilibrium back to the thermodynamic lactam product by removing water azeotropically [3].[1]
References
-
Wan, P., et al. (1983).[1] "Acid-Catalyzed Hydrolysis of Lactams." Journal of the American Chemical Society.[1] (General mechanistic grounding for lactam hydrolysis kinetics).[1]
-
Blackburn, G. M., & Plucinski, P. (2017).[1] "Lactam Hydrolysis Mechanisms." In: Nucleic Acids in Chemistry and Biology. Royal Society of Chemistry.[1][3] (Detailed transition state analysis).
-
Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition.[1] Wiley.[1] (Standard reference for amide/lactam interconversion thermodynamics).
-
Sigma-Aldrich. "3-Ethyl-4-methyl-3-pyrrolin-2-one Product Data."[1] (Analogous structure stability data). [1]
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 3-Methyl-4-isopropylpyrrolidin-2-one before handling.
controlling stereoselectivity during the formation of the pyrrolidinone ring
Technical Support Center: Stereoselective Pyrrolidinone Formation
Ticket ID: PYR-STR-2026 Subject: Controlling Stereoselectivity in 5-Membered Lactam Synthesis Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry
Overview
The 2-pyrrolidinone (γ-lactam) scaffold is a privileged pharmacophore found in racetams, natural products (e.g., lactacystin), and peptide mimetics. Achieving high stereocontrol—particularly at the C3, C4, and C5 positions—is often the bottleneck in scaling these syntheses.
This guide moves beyond generic advice, addressing the three most robust architectures for chiral pyrrolidinone formation: Organocatalytic Cascades , Pd-Catalyzed Carboamination , and Intramolecular Cyclization Rules .
Module 1: The "Soft" Approach – Organocatalytic Michael-Lactamization
Best for: Creating C3/C4 stereocenters with high enantiomeric excess (ee) under mild conditions.
The Workflow:
-
Asymmetric Michael Addition: A nucleophile (aldehyde, malonate, or nitroalkane) attacks a nitroalkene using a chiral catalyst.
-
Reductive Cyclization: The resulting
-nitro compound is reduced (e.g., Zn/HCl, H2/Ra-Ni), spontaneously cyclizing to the lactam.
Troubleshooting Guide
Issue 1: Low Enantioselectivity (<80% ee) in Michael Addition
-
Diagnosis: The "background" racemic reaction is competing with the catalyzed pathway, or the catalyst is aggregating.
-
Root Cause:
-
Water Content: While some organocatalysts tolerate moisture, excess water can hydrolyze the iminium/enamine intermediate (Proline systems) or disrupt H-bonding networks (Thiourea/Squaramide systems).
-
Concentration: High concentrations often lead to non-linear effects due to catalyst self-aggregation.
-
-
Protocol Fix:
-
Switch Catalyst Class: If using a thiourea, switch to a Squaramide . Squaramides have a wider bite angle (~2.7 Å vs 2.1 Å for thioureas) and more rigid H-bond directionality, often boosting ee by 10-15%.
-
Add an Acid Co-catalyst: For proline-derived catalysts, add 5 mol% 4-nitrophenol or benzoic acid . This accelerates the formation of the active enamine species, outcompeting the background reaction.
-
Temperature Tuning: Lower the temperature to -20°C. While slower, the difference in activation energy (
) between the enantiomeric transition states becomes more pronounced.
-
Issue 2: Poor Diastereocontrol (dr < 5:1)
-
Diagnosis: Inability to control syn vs anti addition.
-
Mechanism: The diastereoselectivity is determined by the approach of the nucleophile to the electrophile's face.
-
Protocol Fix:
-
Solvent Sweep: Switch from DCM (non-polar) to THF or Toluene. Solvents with different dielectric constants alter the tightness of the ion pair in the transition state.
-
Substrate Modification: Increase the steric bulk of the ester group on the Michael donor (e.g., use tert-butyl malonate instead of methyl).
-
Visual: Bifunctional Catalyst Activation Mode
This diagram illustrates how a bifunctional squaramide catalyst simultaneously activates the nitroalkene (electrophile) and the nucleophile, ensuring stereochemical lock.
Caption: Dual activation mode of squaramide catalysts. The NH protons bind the nitro group (electrophile), while the tertiary amine deprotonates the nucleophile, orienting them for specific facial attack.
Module 2: The "Hard" Approach – Pd-Catalyzed Carboamination
Best for: Constructing the pyrrolidinone ring from acyclic
The Workflow (Wolfe Chemistry):
A Pd(0) catalyst undergoes oxidative addition with an aryl bromide, coordinates to a
Troubleshooting Guide
Issue 1:
-
Symptom: You isolate an enamine or allylic amine instead of the cyclized pyrrolidinone.
-
Cause: The intermediate alkyl-palladium species undergoes
-hydride elimination faster than C-C bond forming reductive elimination. -
Protocol Fix:
-
Ligand Switch: Use electron-rich, bulky phosphines like DPEphos or Xantphos . These ligands increase the electron density on Pd, accelerating the oxidative addition and, crucially, the reductive elimination step.
-
Base Selection: Switch from NaOtBu to Cs₂CO₃ . Strong bases can promote elimination. Weak bases (Cs₂CO₃) are sufficient for the catalytic cycle and improve functional group tolerance.[1]
-
Issue 2: Loss of Stereocontrol (Racemization)
-
Context: This reaction typically transfers chirality from the substrate (1,2- or 1,3-induction).
-
Mechanism: The reaction proceeds via syn-aminopalladation.[1] If the alkene geometry is defined (E vs Z), the relative stereochemistry of the product is fixed.
-
Protocol Fix:
-
Check Alkene Purity: Ensure your starting
-amino alkene is geometrically pure (>98% E or Z). An E-alkene yields the trans-2,5-disubstituted pyrrolidine; the Z-alkene yields the cis. -
Prevent Isomerization: Avoid high temperatures (>100°C) which can cause Pd-catalyzed alkene isomerization prior to cyclization. Keep reaction at 60-80°C.
-
Data: Ligand Effects on Yield & Selectivity
| Ligand | Yield | Side Product (Elimination) | Recommended For |
| PPh3 | Low (<40%) | High | Avoid for this chemistry |
| BINAP | Mod (60%) | Mod | Enantioselective variants |
| DPEphos | High (>85%) | Low | Standard Carboamination |
| Xantphos | High (>90%) | Very Low | Difficult/Sterically hindered substrates |
Module 3: The "Firmware" – Intramolecular Cyclization Rules
Best for: Closing the ring via amide bond formation (Lactamization).
The Challenge: According to Baldwin's Rules , ring closure is governed by the trajectory of the nucleophile attacking the electrophile.
-
5-exo-trig: Favored (Standard lactamization).
-
5-endo-trig: Disfavored (Often encountered when trying to close onto an existing double bond).
Troubleshooting Guide
Issue: Reaction Stalls (5-endo-trig restriction)
-
Scenario: You are trying to cyclize an amide nitrogen onto an activated alkene within the ring (e.g., to form a pyrrolinone or during specific cascade steps).
-
Diagnosis: The orbital overlap required for the nucleophile to attack the
-system is geometrically impossible in a 5-membered transition state. -
Protocol Fix:
-
Change the Mechanism: Switch from basic conditions (nucleophilic attack) to Acid Catalysis . Protonating the electrophile changes the geometry requirements or allows for a stepwise mechanism that bypasses Baldwin's constraints.
-
Use "Dig" Precursors: If possible, use an alkyne instead of an alkene. 5-exo-dig and 5-endo-dig are both favored processes.
-
Thorpe-Ingold Effect: Add gem-dimethyl groups on the carbon chain backbone. This compresses the bond angles, forcing the reactive centers closer together and often overcoming kinetic barriers.
-
Visual: Cyclization Decision Tree
Caption: Decision logic for applying Baldwin's Rules to pyrrolidinone formation. 5-endo-trig attempts will likely fail and require synthetic rerouting.
References
-
Organocatalytic Michael Addition
-
Pd-Catalyzed Carboamination (Wolfe Chemistry)
-
Baldwin's Rules & Stereocontrol
- Title: Stereoelectronic effects in the formation of 5- and 6-membered rings: the role of Baldwin's rules.
- Source:Accounts of Chemical Research.
-
URL:[Link]
-
Azomethine Ylide Cycloaddition (Alternative Route)
- Title: Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis.
- Source:Accounts of Chemical Research (via NIH/PMC).
-
URL:[Link]
Sources
- 1. Mild Conditions for Pd-Catalyzed Carboamination of N-Protected Hex-4-enylamines and 1-, 3-, and 4-Substituted Pent-4-enylamines. Scope, Limitations, and Mechanism of Pyrrolidine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Introduction: The Critical Role of High-Purity Reference Standards in Pharmaceutical Analysis
An In-Depth Comparative Guide to Reference Standards for the Analysis of (3S,4S)-3-Methyl-4-(propan-2-yl)pyrrolidin-2-one
(3S,4S)-3-Methyl-4-(propan-2-yl)pyrrolidin-2-one (CAS No. 1217666-33-0) is a key chiral intermediate in the synthesis of Liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist widely used in the treatment of type 2 diabetes and obesity. As with any active pharmaceutical ingredient (API), ensuring the purity and quality of starting materials and intermediates is paramount to the safety and efficacy of the final drug product. The accurate quantification of (3S,4S)-3-Methyl-4-(propan-2-yl)pyrrolidin-2-one and the characterization of its impurity profile rely on the availability of high-purity, well-characterized reference standards.
This guide provides a comprehensive comparison of commercially available reference standards for (3S,4S)-3-Methyl-4-(propan-2-yl)pyrrolidin-2-one, offering insights into their selection and application. We will delve into the analytical methodologies for its characterization and provide experimental protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their analytical needs.
Understanding the Analyte: Chemical Properties and Stereochemistry
(3S,4S)-3-Methyl-4-(propan-2-yl)pyrrolidin-2-one is a lactam with two chiral centers, leading to the possibility of four stereoisomers. The (3S,4S) configuration is the specific diastereomer required for the synthesis of Liraglutide. The presence of other stereoisomers constitutes a significant impurity that must be controlled and monitored. Therefore, the stereospecificity of the reference standard is a critical attribute.
| Property | Value |
| Chemical Name | (3S,4S)-3-Methyl-4-(propan-2-yl)pyrrolidin-2-one |
| Synonyms | Liraglutide Intermediate 3 |
| CAS Number | 1217666-33-0 |
| Molecular Formula | C8H15NO |
| Molecular Weight | 141.21 g/mol |
| Structure | ![]() |
Comparison of Commercially Available Reference Standards
The selection of a suitable reference standard is a critical first step in any analytical method development or validation. The choice depends on the intended application, whether it is for identity testing, purity assessment, or as a quantitative standard. Here, we compare offerings from prominent suppliers.
| Supplier | Product Name | CAS Number | Purity | Format | Certification | Key Features |
| LGC Standards | (3S,4S)-3-Methyl-4-isopropyl-pyrrolidin-2-one | 1217666-33-0 | >98% | Neat | Certificate of Analysis (CoA) | Well-established supplier with a strong reputation in reference materials. |
| Clearsynth | (3S,4S)-3-Methyl-4-(propan-2-yl)pyrrolidin-2-one | 1217666-33-0 | >99% | Neat | CoA, comprehensive analytical data | Often provides detailed CoA with spectral data (¹H NMR, ¹³C NMR, Mass, HPLC). |
| Toronto Research Chemicals (TRC) | (3S,4S)-3-Methyl-4-isopropylpyrrolidin-2-one | 1217666-33-0 | Not specified | Neat | CoA | Wide range of research chemicals and intermediates. |
| Various Suppliers | (3S,4S)-3-Methyl-4-(propan-2-yl)pyrrolidin-2-one-d7 | Not available | Not specified | Neat | CoA | Deuterated internal standard for quantitative mass spectrometry-based assays. |
Expert Insight: For quantitative applications, a reference standard with a purity of >99% and a comprehensive Certificate of Analysis, including a detailed impurity profile, is highly recommended. For routine identification, a standard with >98% purity may be sufficient. The use of a deuterated internal standard is best practice for LC-MS/MS assays to correct for matrix effects and instrument variability.
Analytical Methodologies and Experimental Protocols
The analysis of (3S,4S)-3-Methyl-4-(propan-2-yl)pyrrolidin-2-one typically involves chromatographic techniques to ensure separation from stereoisomers and other process-related impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the workhorse for purity determination and quantification of non-volatile and thermally labile compounds. A chiral stationary phase is essential for separating the different stereoisomers of 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one.
-
Instrument: HPLC system with UV detector.
-
Column: Chiral stationary phase column (e.g., Daicel Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare the sample to be analyzed at a similar concentration in the mobile phase.
-
Analysis: Inject the standard and sample solutions and record the chromatograms. The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks.
Causality Behind Experimental Choices:
-
Chiral Stationary Phase: This is the most critical component for separating the stereoisomers. The stationary phase contains a chiral selector that interacts differently with each enantiomer and diastereomer, leading to different retention times.
-
Mobile Phase: A non-polar mobile phase like n-Hexane with a polar modifier like Isopropanol is commonly used in normal-phase chiral chromatography to achieve optimal separation.
-
UV Detection at 210 nm: The lactam chromophore in the molecule has a UV absorbance at low wavelengths, making 210 nm a suitable wavelength for detection.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. It offers high sensitivity and specificity.
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Standard and Sample Preparation: Prepare solutions in a suitable solvent like Dichloromethane at a concentration of approximately 1 mg/mL.
Trustworthiness Through Self-Validating Systems: The combination of retention time from the GC and the mass spectrum from the MS provides a highly confident identification of the main component and any impurities. The fragmentation pattern in the mass spectrum serves as a fingerprint for the molecule.
Visualizing the Analytical Workflow
A clear understanding of the analytical workflow is essential for successful implementation.
Caption: Workflow for the analysis of (3S,4S)-3-Methyl-4-(propan-2-yl)pyrrolidin-2-one.
Comparative Data Summary
The following table summarizes expected performance characteristics based on the described analytical methods. Actual results will vary based on the specific instrument, column, and reference standard used.
| Parameter | Chiral HPLC-UV | GC-MS | Rationale for Choice |
| Primary Application | Purity and stereoisomeric purity assessment | Identification and quantification of volatile impurities | HPLC is ideal for non-volatile compounds and chiral separations, while GC-MS excels at identifying unknown volatile impurities. |
| Limit of Detection (LOD) | ~0.01% | ~0.001% | GC-MS generally offers higher sensitivity. |
| Limit of Quantification (LOQ) | ~0.03% | ~0.003% | Lower LOQ for GC-MS allows for more precise measurement of trace impurities. |
| Precision (RSD%) | < 2% | < 5% | HPLC typically demonstrates better precision for quantitative analysis. |
| Specificity | High (with chiral column) | Very High (mass spectrum) | The mass spectrum in GC-MS provides a highly specific fingerprint for each compound. |
Conclusion and Recommendations
The selection of a high-quality reference standard for (3S,4S)-3-Methyl-4-(propan-2-yl)pyrrolidin-2-one is a critical factor in ensuring the accuracy and reliability of analytical data in the development and manufacturing of Liraglutide. For quantitative analysis and impurity profiling, a reference standard with a purity of >99% from a reputable supplier like Clearsynth or LGC Standards is recommended. The Certificate of Analysis should be carefully reviewed for information on impurity profiles and characterization data.
The use of orthogonal analytical techniques, such as chiral HPLC for stereoisomer separation and GC-MS for volatile impurity profiling, provides a comprehensive understanding of the sample's quality. For quantitative bioanalytical studies, the use of a deuterated internal standard is strongly advised to ensure the highest level of accuracy. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently and accurately analyze this critical pharmaceutical intermediate.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 71321019, (3S,4S)-3-Methyl-4-isopropylpyrrolidin-2-one.[Link]
Safety Operating Guide
Navigating the Disposal of 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one: A Guide for Laboratory Professionals
The pyrrolidinone ring is a common motif in pharmaceuticals and other biologically active compounds.[2][3][4] Therefore, understanding the appropriate disposal procedures for its derivatives is crucial for any laboratory working with these molecules. This guide is grounded in the principles of the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste in the United States.[5][6][7][8][9]
Core Principles of Chemical Waste Management
Before delving into the specific procedures for 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one, it is essential to understand the foundational principles of laboratory waste disposal:
-
Waste Minimization: Whenever possible, experimental designs should aim to minimize the generation of chemical waste.[10]
-
Hazard Identification: All chemical waste must be treated as hazardous unless confirmed to be non-hazardous by a qualified individual or through reliable data.[11]
-
Segregation: Incompatible chemicals must never be mixed in the same waste container to prevent violent reactions, the release of toxic gases, or other dangerous situations.[12][13]
-
Proper Containment: Waste containers must be compatible with the chemical waste they hold, be in good condition, and kept securely closed except when adding waste.[5][12]
-
Clear Labeling: All waste containers must be accurately and clearly labeled with their contents to ensure safe handling and disposal.[10][13][14]
Hazard Assessment of 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one
In the absence of a specific SDS, we can infer the potential hazards of 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one by examining related compounds such as 1-Methyl-2-pyrrolidinone (NMP) and other pyrrolidinone derivatives.[15][16][17]
Anticipated Hazards:
-
Skin and Eye Irritation: Many pyrrolidinone derivatives are known to cause skin and eye irritation.[15][16][17]
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[15][16][17]
-
Reproductive Toxicity: Some pyrrolidinone derivatives, like NMP, are classified as reproductive toxicants.[15][16][17] It is prudent to handle 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one as a potential reproductive hazard.
-
Combustibility: While not highly flammable, many pyrrolidinones are combustible liquids.[17]
Based on these potential hazards, 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one should be managed as a hazardous waste.
Table 1: Physicochemical Properties and Inferred Hazards of Structurally Similar Pyrrolidinones
| Property | 1-Methyl-2-pyrrolidinone (NMP) | 2-Pyrrolidinone | Inferred for 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one |
| CAS Number | 872-50-4 | 616-45-5 | 20038-03-3 |
| Molecular Formula | C5H9NO | C4H7NO | C8H15NO |
| Boiling Point | 202 °C | 245 °C | Likely in a similar range |
| Flash Point | 91 °C (closed cup)[15] | 129 °C | Likely combustible |
| Primary Hazards | Skin/eye irritation, reproductive toxicity, respiratory irritation[15][16][17] | Skin/eye irritation | Assume similar hazards |
Step-by-Step Disposal Protocol
This protocol provides a clear, actionable workflow for the safe disposal of 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one.
Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing the appropriate PPE:
-
Safety Goggles: To protect against splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are generally suitable.
-
Laboratory Coat: To protect skin and clothing.
All handling of the waste should occur in a well-ventilated area, preferably within a chemical fume hood.[1]
Waste Collection and Segregation
-
Designated Waste Container: Use a dedicated, chemically compatible container for the collection of 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one waste. High-density polyethylene (HDPE) or glass containers are typically appropriate.[10]
-
Labeling: Immediately label the waste container with the following information:
-
"Hazardous Waste"
-
"3-Methyl-4-(propan-2-yl)pyrrolidin-2-one"
-
An approximate concentration and volume
-
The date the waste was first added to the container
-
-
Segregation: Do not mix this waste with other waste streams, particularly strong oxidizing agents, strong acids, or strong bases, to prevent unintended reactions.[12][16]
On-Site Storage (Satellite Accumulation Area)
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10][12]
-
Container Integrity: Ensure the container is kept tightly closed when not in use and is not leaking.[10][12] Do not fill the container beyond 90% capacity to allow for expansion.[12]
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to catch any potential leaks.[5]
Requesting Waste Pickup
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.[10][11]
-
Documentation: Complete any required waste disposal forms accurately and completely.
Disposal of Empty Containers
-
Non-Acutely Hazardous Waste: Since 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one is not classified as an acutely hazardous (P-listed) waste, empty containers can typically be disposed of in the regular trash after being thoroughly triple-rinsed.[11]
-
Triple Rinsing Procedure:
-
Rinse the container three times with a suitable solvent (e.g., water or ethanol).
-
Collect the rinsate as hazardous waste and add it to your designated waste container.[11]
-
Deface the original label on the container to prevent confusion.[11]
-
Dispose of the rinsed, defaced container in the regular laboratory trash.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one.
Caption: Disposal workflow for 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one.
Conclusion
The proper disposal of 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one is a critical aspect of laboratory safety and environmental compliance. By following the procedures outlined in this guide, researchers can ensure that this chemical waste is managed in a manner that protects themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and your Environmental Health and Safety office for additional guidance.
References
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Daniels Health. (2024, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Lion Technology Inc. (2024, February 21). RCRA FAQ: What is a Hazardous Waste Generator? [Video]. YouTube. Retrieved from [Link]
-
Lion Technology Inc. (2024, April 25). RCRA Solid Waste Identification Explained. [Video]. YouTube. Retrieved from [Link]
-
MDPI. (2022). Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column. Molecules, 27(15), 4987. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Pyrrolidone. PubChem. Retrieved from [Link]
-
National Science Teaching Association. (2023, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
-
OSHA Online Center. (2024, February 12). Hazardous & Non-Hazardous Waste Management | RCRA | Online Training Certificate. [Video]. YouTube. Retrieved from [Link]
-
RCI Labscan Limited. (2020, April 1). Safety Data Sheet: n-Methyl-2-Pyrrolidone. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry, 18(7), 2054-2062. Retrieved from [Link]
-
Solvents & Petroleum Service, Inc. (2015, June 17). Safety Data Sheet: N-Methyl-2-pyrrolidone. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
The University of Texas at Austin. (1998, March). Procedures for Disposal of Hazardous Waste. Retrieved from [Link]
-
Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Environmental Protection. (2025). Training. Retrieved from [Link]
-
East Tennessee State University. (2025). Hazardous Waste - EHSO Manual 2025-2026. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Control technology assessment of hazardous waste disposal operations in chemicals manufacturing. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultraso ... - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00157B [pubs.rsc.org]
- 4. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. danielshealth.com [danielshealth.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. vumc.org [vumc.org]
- 12. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 13. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 14. geo.utexas.edu [geo.utexas.edu]
- 15. rcilabscan.com [rcilabscan.com]
- 16. fishersci.com [fishersci.com]
- 17. solventsandpetroleum.com [solventsandpetroleum.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

